Hierochin D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-2,3-dihydro-1-benzofuran-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h2-5,7-9,14,18,20-23H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZZBMLGHKRVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C=CCO)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Architecture of Diacetylmorphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical structure, properties, metabolism, and analysis of diacetylmorphine. Diacetylmorphine, also known as diamorphine or heroin, is a semi-synthetic opioid synthesized from morphine.[1][2] Its high lipid solubility facilitates rapid transit across the blood-brain barrier, leading to its potent effects.[3][4] A thorough understanding of its chemical and pharmacological profile is essential for research in pain management, addiction studies, and forensic analysis.
Chemical Identity and Physicochemical Properties
Diacetylmorphine is the 3,6-diacetyl ester of morphine.[5] The acetylation of both hydroxyl groups on the morphine molecule significantly increases its lipophilicity compared to its parent compound.[3]
Table 1: Chemical Identifiers for Diacetylmorphine
| Identifier | Value |
| IUPAC Name | (5α,6α)-7,8-didehydro-4,5-epoxy-17-methylmorphinan-3,6-diol diacetate[1][4] |
| Synonyms | Heroin, Diamorphine, Acetomorphine[2][6] |
| Chemical Formula | C₂₁H₂₃NO₅[1][7] |
| CAS Number | 561-27-3[7] |
The physicochemical properties of diacetylmorphine are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. These properties are summarized below.
Table 2: Physicochemical Data for Diacetylmorphine
| Property | Value | Source |
| Molecular Weight | 369.411 g/mol | [1][7] |
| Melting Point | 173 °C | [4][8][9] |
| Boiling Point | 272-274 °C at 12 mmHg | [8][9] |
| Water Solubility | 600 mg/L (at 25 °C) | [4][9] |
| Solubility (1g in) | 1.5 ml chloroform, 31 ml alcohol, 100 ml ether | [8][9] |
| pKa | 7.95 (at 25 °C) | [4] |
| LogP | 1.58 | [4][9] |
Synthesis and Metabolism
Chemical Synthesis
Diacetylmorphine is most commonly synthesized via the acetylation of morphine, which is extracted from the opium poppy (Papaver somniferum).[1] The synthesis involves heating morphine with an excess of acetic anhydride, which replaces the hydroxyl groups at the C3 and C6 positions with acetyl groups.[5][8]
Metabolic Pathway
Diacetylmorphine is a prodrug, meaning it is metabolized into active compounds in the body.[4] Following administration, it is rapidly hydrolyzed by esterase enzymes in the blood, liver, and brain into 6-monoacetylmorphine (6-MAM).[9][10] 6-MAM is then more slowly hydrolyzed into morphine.[10] Both 6-MAM and morphine are pharmacologically active and are responsible for the drug's potent opioid effects.[11] Morphine is further metabolized, primarily in the liver, into morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).[10] M6G is also an active metabolite, while M3G has no significant affinity for opioid receptors.[10][11]
Mechanism of Action and Signaling
The pharmacological effects of diacetylmorphine are mediated by its active metabolites, primarily 6-MAM and morphine, which act as agonists at opioid receptors.[1][12] These receptors, including the μ (mu), κ (kappa), and δ (delta) subtypes, are G-protein coupled receptors (GPCRs) located throughout the central nervous system.[1]
Binding of the agonist (e.g., morphine) to the μ-opioid receptor (MOR) triggers a conformational change, leading to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[13] The Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[13] The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release, producing the characteristic analgesic and euphoric effects.
Experimental Protocol: Quantification by HPLC
The analysis of diacetylmorphine and its metabolites is crucial for pharmacokinetic studies and forensic investigations. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common analytical technique.[14]
Objective: To quantify diacetylmorphine, 6-MAM, and morphine in a plasma sample.
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
To 1 mL of plasma, add an internal standard (e.g., naloxone).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% acetonitrile (B52724) in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Detection (Photodiode Array - PDA or Mass Spectrometry - MS):
-
PDA: Monitor at 285 nm.
-
MS (Tandem): Use electrospray ionization (ESI) in positive mode. Monitor specific parent-to-daughter ion transitions for each analyte and the internal standard for enhanced specificity and sensitivity.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations prepared in blank plasma and processed through the same extraction procedure.
-
Calculate the concentration of each analyte in the unknown sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
-
References
- 1. Heroin drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. Heroin - Wikipedia [en.wikipedia.org]
- 3. Oral diacetylmorphine (heroin) yields greater morphine bioavailability than oral morphine: bioavailability related to dosage and prior opioid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Diacetylmorphine [webbook.nist.gov]
- 8. Diacetylmorphine [drugfuture.com]
- 9. Heroin | C21H23NO5 | CID 5462328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. OUH - Heroin: From Injection to Treatment [ous-research.no]
- 12. diamorphine | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 13. pnas.org [pnas.org]
- 14. Analysis of diacetylmorphine, caffeine, and degradation products after volatilization of pharmaceutical heroin for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Journey of Diacetylmorphine: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylmorphine, a semi-synthetic opioid more commonly known as heroin, undergoes a rapid and complex series of metabolic transformations upon entering the body. As a prodrug, its pharmacological effects are primarily mediated by its active metabolites.[1] A thorough understanding of its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the drug—and its metabolic pathways is crucial for the development of novel therapeutic interventions for opioid use disorder, as well as for forensic toxicology. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of diacetylmorphine, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.
Metabolism of Diacetylmorphine
Upon administration, diacetylmorphine is rapidly deacetylated by esterase enzymes in the blood, liver, lungs, kidneys, and brain.[2][3] The primary metabolic cascade involves two main steps:
-
Conversion to 6-monoacetylmorphine (6-MAM): The initial and very rapid hydrolysis of the acetyl group at the 3-position of the morphine molecule results in the formation of 6-monoacetylmorphine (6-MAM). This metabolite is pharmacologically active and is unique to diacetylmorphine metabolism, making it a definitive biomarker for heroin use.[4]
-
Conversion to Morphine: 6-MAM is subsequently hydrolyzed, albeit at a slower rate, to morphine by losing the acetyl group at the 6-position.[5]
Morphine is then further metabolized, primarily in the liver, through glucuronidation to form morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).[1][6] M6G is a potent opioid agonist, while M3G has little affinity for opioid receptors.[1][6] A minor metabolic pathway for morphine involves N-demethylation to normorphine.[6]
The primary enzymes involved in the initial deacetylation of diacetylmorphine are carboxylesterases (hCE1 and hCE2) and, to a lesser extent, butyrylcholinesterase (BChE) and acetylcholinesterase (AChE).[2][5] hCE2 is particularly efficient in converting both diacetylmorphine to 6-MAM and 6-MAM to morphine.[5]
References
- 1. OUH - Heroin: From Injection to Treatment [ous-research.no]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Enzyme structure holds key to cocaine, heroin metabolism | EurekAlert! [eurekalert.org]
- 4. 6-Monoacetylmorphine - Wikipedia [en.wikipedia.org]
- 5. Metabolism of cocaine and heroin is catalyzed by the same human liver carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
The Historical Context of Diacetylmorphine: A Technical Guide to its Synthesis and Early Medicinal Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylmorphine, more commonly known by its trade name Heroin, holds a complex and controversial place in the history of medicine. Initially lauded as a "wonder drug" and a superior alternative to morphine, its potent analgesic and antitussive properties were quickly overshadowed by its high potential for dependence. This technical guide provides an in-depth exploration of the historical context surrounding the synthesis of diacetylmorphine, its early applications in medicine, and the pharmacological underpinnings of its action. The following sections detail the original experimental protocols, quantitative data from its early use, and the biological pathways it influences.
Historical Synthesis of Diacetylmorphine
The synthesis of diacetylmorphine was a significant event in late 19th-century medicinal chemistry, representing a concerted effort to improve upon the therapeutic properties of morphine.
First Synthesis by C.R. Alder Wright (1874)
The first documented synthesis of diacetylmorphine was achieved by English chemist Charles Romley Alder Wright at St. Mary's Hospital Medical School in London.[1] Wright's work involved the acetylation of morphine, a process that adds acetyl groups to the molecule. His aim was to create a non-addictive substitute for morphine.[2][3]
Experimental Protocol: C.R. Alder Wright's Synthesis (1874)
-
Reactants: Anhydrous morphine alkaloid and acetic anhydride (B1165640).[3][4]
-
Procedure:
-
Anhydrous morphine alkaloid was boiled with an excess of acetic anhydride for several hours.[4]
-
The reaction mixture was then likely subjected to a purification process to isolate the newly formed compound, diacetylmorphine. Historical analytical and purification techniques for alkaloids at the time included crystallization, precipitation, and extraction with various solvents.[5][6]
-
-
Observations: Wright noted that the resulting compound was a more potent form of morphine.[4] Subsequent analysis by his colleague F. M. Pierce on dogs and rabbits revealed effects such as "great prostration, fear, and sleepiness speedily following the administration," along with respiratory changes and irregular heart action.[4]
Re-synthesis and Commercialization by Felix Hoffmann, Bayer (1897)
Twenty-three years after its initial discovery, diacetylmorphine was independently re-synthesized by Felix Hoffmann, a chemist working for the German pharmaceutical company Bayer.[7][8] This occurred just eleven days after his successful synthesis of acetylsalicylic acid (Aspirin).[9] Hoffmann's superior at Bayer, Heinrich Dreser, instructed him to acetylate morphine with the goal of producing codeine, a less potent and less addictive cough suppressant.[7][10] The experiment, however, yielded diacetylmorphine.
Experimental Protocol: Felix Hoffmann's Synthesis (Bayer, 1897)
The precise, proprietary methods used by Bayer are not fully public; however, the general chemical process would have been similar to Wright's, with refinements for industrial-scale production.
-
Reactants: Morphine and acetic anhydride.
-
Procedure:
-
Morphine was acetylated by reacting it with acetic anhydride.[10] This process involves the substitution of the two hydroxyl groups on the morphine molecule with acetyl groups.
-
The resulting crude diacetylmorphine would have undergone a more rigorous purification process to meet pharmaceutical standards of the time. This likely involved techniques such as recrystallization to achieve a pure, stable, and crystalline product.
-
Bayer began commercially producing diacetylmorphine in 1898 under the trademarked name "Heroin," a name derived from the German word "heroisch," meaning "heroic" or "strong."[11]
Diagram of Diacetylmorphine Synthesis
Early Medicinal Use and Quantitative Data
Bayer aggressively marketed Heroin as a non-addictive substitute for morphine and an effective cough suppressant.[11][12] It was prescribed for a wide range of ailments, including coughs, colds, tuberculosis, and pneumonia.[13][14][15]
Dosage and Administration
Heroin was initially available as a powder and was administered orally.[13] Recommended dosages were low by modern standards.
| Ailment | Typical Early 20th Century Dosage (Oral) |
| Cough | 5-10 mg |
| Pain Relief | 5-10 mg |
| Tuberculosis-related cough | 5-10 mg, repeated as needed |
Note: These are approximate dosages based on historical medical texts and may have varied.
Production and Potency
Bayer's production of Heroin grew rapidly in its first decade on the market.
| Year | Bayer's Estimated Heroin Production |
| 1899 | ~1 ton |
| 1900-1913 | Exported to 23 countries |
Source: Historical pharmaceutical records.
Diacetylmorphine was recognized early on for its increased potency compared to morphine.
| Metric | Diacetylmorphine | Morphine |
| Analgesic Potency (relative to Morphine) | 2-3 times more potent | 1 (baseline) |
| Lipid Solubility | Higher | Lower |
| Onset of Action (Intravenous) | Faster | Slower |
Note: Potency estimates from early studies varied.
Comparative Side Effects (Early Observations)
Initial clinical reports often downplayed the side effects of diacetylmorphine compared to morphine. However, it was noted to cause constipation and sexual listlessness.[7] A later double-blind crossover study found that heroin produced significantly less itching, flushing, urticaria, and nausea compared to high doses of morphine.[16][17]
| Side Effect | Diacetylmorphine (Heroin) | Morphine |
| Addiction Potential | Initially claimed to be non-addictive, later found to be highly addictive | Known to be addictive |
| Euphoria | Potent euphoric effects | Euphoric effects |
| Respiratory Depression | Significant risk, especially at higher doses | Significant risk |
| Nausea and Vomiting | Reported to be less than morphine in some studies | Common side effect |
| Constipation | Common side effect | Common side effect |
Mechanism of Action and Signaling Pathways
Diacetylmorphine itself has a low affinity for opioid receptors. Its potent effects are primarily due to its rapid transit across the blood-brain barrier and its subsequent metabolism into active compounds.
Metabolic Pathway
Once administered, diacetylmorphine is a prodrug that is rapidly metabolized in the body.
-
Deacetylation to 6-Monoacetylmorphine (6-MAM): In the brain and other tissues, diacetylmorphine is quickly deacetylated by esterase enzymes into 6-monoacetylmorphine (6-MAM).
-
Deacetylation to Morphine: 6-MAM is then further metabolized into morphine.
Both 6-MAM and morphine are potent agonists of the μ-opioid receptor.
Diagram of Diacetylmorphine Metabolism
Mu-Opioid Receptor Signaling
The primary pharmacological effects of diacetylmorphine's metabolites are mediated through the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Signaling Cascade:
-
Agonist Binding: Morphine and 6-MAM bind to the μ-opioid receptor on the surface of neurons.
-
G-Protein Activation: This binding activates an associated inhibitory G-protein (Gi/o). The G-protein dissociates into its Gα and Gβγ subunits.
-
Downstream Effects:
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18][19]
-
Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron.[13] It also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[13]
-
-
β-Arrestin Pathway: Receptor activation also leads to phosphorylation by G-protein coupled receptor kinases (GRKs). This promotes the binding of β-arrestin, which can lead to receptor desensitization, internalization, and the initiation of separate signaling cascades that are implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[13][18]
The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of nociceptive (pain-signaling) neurotransmitters.
Diagram of Mu-Opioid Receptor Signaling Pathway
Conclusion
The history of diacetylmorphine's synthesis and early medicinal use is a compelling case study in drug development, highlighting the profound impact that a simple chemical modification can have on a molecule's pharmacological profile. Initially developed with the laudable goal of creating a safer, non-addictive alternative to morphine, its enhanced potency and rapid onset of action, driven by its efficient transport into the central nervous system, ultimately led to a higher liability for dependence. Understanding this historical and technical context is crucial for researchers in the ongoing development of novel analgesics that can effectively manage pain while minimizing adverse effects and the potential for misuse.
References
- 1. madeupinbritain.uk [madeupinbritain.uk]
- 2. news.harvard.edu [news.harvard.edu]
- 3. hekint.org [hekint.org]
- 4. aerodrive.ccchwc.edu.hk [aerodrive.ccchwc.edu.hk]
- 5. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Felix Hoffmann | Science History Institute [sciencehistory.org]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. The Misjudgment of Heroin - ChemistryViews [chemistryviews.org]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Heroin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Treatment of Tuberculosis. A Historical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. exhibits.hsl.virginia.edu [exhibits.hsl.virginia.edu]
- 16. embodiment.ch [embodiment.ch]
- 17. Effects of high-dose heroin versus morphine in intravenous drug users: a randomised double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
The Triad of Opioid Action: A Technical Guide to Diacetylmorphine and its Primary Metabolites, 6-MAM and Morphine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of diacetylmorphine (heroin) and its principal active metabolites, 6-monoacetylmorphine (6-MAM) and morphine. The document details their pharmacokinetics, pharmacodynamics, metabolic pathways, and the analytical methodologies used for their detection and quantification in biological matrices. All quantitative data are summarized in comparative tables, and key experimental protocols are described in detail. Mandatory visualizations of metabolic, signaling, and experimental workflows are provided using the DOT language for Graphviz.
Introduction
Diacetylmorphine is a semi-synthetic opioid synthesized from morphine.[1] It is a potent analgesic and a widely abused recreational drug.[1] The pharmacological effects of diacetylmorphine are primarily mediated by its rapid conversion in the body to its active metabolites: 6-MAM and morphine.[2] Understanding the distinct and overlapping properties of these three compounds is crucial for research in pain management, addiction, and forensic toxicology. Diacetylmorphine itself acts as a prodrug, with its lipophilicity facilitating rapid transit across the blood-brain barrier.[3] Once in the central nervous system, it is deacetylated to 6-MAM and then to morphine, which are responsible for the euphoric and analgesic effects associated with heroin use.[1][2]
Metabolism and Pharmacokinetics
Diacetylmorphine undergoes rapid and extensive metabolism in the body. The primary metabolic pathway involves a two-step deacetylation process.[2] First, diacetylmorphine is hydrolyzed to 6-MAM by carboxylesterases in the plasma, liver, and brain.[2] This conversion is extremely rapid, with the half-life of diacetylmorphine being only a few minutes.[3] Subsequently, 6-MAM is more slowly hydrolyzed to morphine.[2] Morphine is then further metabolized, primarily in the liver, through glucuronidation to form morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G).[4] The presence of 6-MAM in a biological sample is a definitive indicator of recent heroin use, as it is a unique metabolite of diacetylmorphine.[5]
Metabolic Pathway of Diacetylmorphine
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for diacetylmorphine, 6-MAM, and morphine following intranasal administration.[2][6]
| Parameter | Diacetylmorphine | 6-Monoacetylmorphine (6-MAM) | Morphine |
| Half-life (t½) | ~17 min[2] | ~47 min[2] | ~154 min[2] |
| Time to Peak (Tmax) | ~9 min[2] | ~17 min[2] | ~66 min[2] |
| Peak Plasma Conc. (Cmax) | ~76 ng/mL[2] | ~52 ng/mL[2] | ~404 ng/mL[2] |
| Bioavailability (Oral) | <35% (as morphine)[7] | Not applicable | 20-40%[7] |
| Protein Binding | 0%[1] | Not specified | ~35%[1] |
Pharmacodynamics and Mechanism of Action
The pharmacological effects of diacetylmorphine and its metabolites are mediated through their interaction with opioid receptors, primarily the mu-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[8] The binding of these opioids to the MOR initiates a signaling cascade that results in analgesia, euphoria, respiratory depression, and other physiological effects.[9]
Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular inhibitory G-proteins (Gi/o).[8] The activated Gα subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[10] The Gβγ subunit complex activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron, and inhibits N-type voltage-gated calcium channels, which reduces neurotransmitter release.[10] Collectively, these actions decrease neuronal excitability and inhibit the transmission of pain signals.[10]
Mu-Opioid Receptor Signaling Pathway
Data Presentation: Receptor Binding Affinities
The following table presents the binding affinities (Ki) of diacetylmorphine, 6-MAM, and morphine for the mu-opioid receptor. Lower Ki values indicate higher binding affinity.
| Compound | Mu-Opioid Receptor Ki (nM) | Reference |
| Diacetylmorphine | ~390 | [11] |
| 6-Monoacetylmorphine (6-MAM) | ~46 | [11] |
| Morphine | 1.2 - 20 | [12][13][14] |
| Morphine-6-Glucuronide | ~0.6 | [12] |
Note: Ki values can vary depending on the experimental conditions and tissue source.
Experimental Protocols: Analytical Methodologies
The detection and quantification of diacetylmorphine, 6-MAM, and morphine in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][15]
Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Analysis
This protocol outlines a general procedure for the detection and quantification of opiates in urine using GC-MS, often following a positive immunoassay screen.[16][17]
4.1.1. Sample Preparation and Hydrolysis
-
To a 3 mL urine sample, add an appropriate deuterated internal standard (e.g., morphine-d3, 6-MAM-d3).[16]
-
For the detection of total morphine (free and glucuronidated), hydrolysis is required. Add 500 µL of concentrated HCl and heat at 120°C for 30 minutes.[16] Alternatively, enzymatic hydrolysis can be performed overnight using β-glucuronidase.[17]
-
Cool the sample and centrifuge. Decant and retain the supernatant.[16]
-
Adjust the pH of the supernatant to ~9.0 using a suitable buffer (e.g., ammonium (B1175870) hydroxide).[17]
4.1.2. Solid Phase Extraction (SPE)
-
Condition a mixed-mode SPE cartridge with methanol (B129727) and water.[15]
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with deionized water and a weak organic solvent to remove interferences.
-
Elute the analytes with a more polar organic solvent mixture, such as dichloromethane:isopropanol with a small percentage of ammonium hydroxide.
-
Evaporate the eluate to dryness under a stream of nitrogen.
4.1.3. Derivatization
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or propionic anhydride (B1165640) to improve the chromatographic properties and thermal stability of the analytes.[17]
-
Heat the mixture to facilitate the reaction.
-
Evaporate the derivatization reagent and reconstitute the residue in a suitable organic solvent (e.g., ethyl acetate).
4.1.4. GC-MS Analysis
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions: Use a capillary column (e.g., 5% phenyl methyl silicone). A typical temperature program starts at a lower temperature, ramps up to a higher temperature to ensure elution of all analytes, and holds for a period.[18]
-
MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for each analyte and internal standard.[5]
GC-MS Workflow for Urine Opiate Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Analysis
LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of diacetylmorphine and its metabolites in plasma, often with simpler sample preparation.[1]
4.2.1. Sample Preparation
-
To a plasma sample (e.g., 100 µL), add an appropriate volume of deuterated internal standards (e.g., diacetylmorphine-d3, 6-MAM-d3, morphine-d3).[1]
-
Perform protein precipitation by adding a cold organic solvent such as acetonitrile (B52724) or methanol.[1]
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
4.2.2. LC-MS/MS Analysis
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
-
LC Conditions: Use a reverse-phase C18 column. A typical mobile phase consists of a gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate (B1220265) to improve ionization.[1]
-
MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[4]
Data Presentation: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Diacetylmorphine | 370.2 | 328.1, 268.1 |
| 6-MAM | 328.2 | 211.1, 165.1 |
| Morphine | 286.2 | 201.1, 165.1 |
| Morphine-d3 | 289.2 | 201.1, 165.1 |
Note: Specific MRM transitions may vary depending on the instrument and optimization.
Conclusion
Diacetylmorphine and its primary metabolites, 6-MAM and morphine, present a complex interplay of pharmacokinetic and pharmacodynamic properties. Diacetylmorphine's role as a rapidly absorbed prodrug, the unique biomarker status of 6-MAM, and the sustained effects of morphine are critical considerations in clinical and forensic contexts. The analytical methodologies detailed, particularly LC-MS/MS, provide the sensitivity and specificity required for accurate quantification of these compounds in biological matrices. This guide serves as a foundational resource for professionals engaged in the study and analysis of these potent opioids.
References
- 1. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Intranasal Diacetylmorphine in Heroin-Assisted Treatment for Severe Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Detection of O6-monoacetylmorphine in urine samples by GC/MS as evidence for heroin use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Oral diacetylmorphine (heroin) yields greater morphine bioavailability than oral morphine: bioavailability related to dosage and prior opioid exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mu Opioid receptor-mediated G-protein activation by heroin metabolites: evidence for greater efficacy of 6-monoacetylmorphine compared with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zenodo.org [zenodo.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of Opioids in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 15. gcms.cz [gcms.cz]
- 16. GC-MS confirmation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fast GC-MS method for the simultaneous screening of THC-COOH, cocaine, opiates and analogues including buprenorphine and fentanyl, and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Neurochemical Cascade: A Technical Guide to Diacetylmorphine's Effects on Dopamine Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted neurochemical effects of diacetylmorphine (heroin) on dopamine (B1211576) pathways. By synthesizing data from preclinical and clinical studies, this document provides a comprehensive overview of the mechanisms of action, quantitative alterations in dopamine signaling, and the detailed experimental protocols used to elucidate these effects. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and addiction research.
Core Mechanism of Action: Disinhibition of Dopaminergic Neurons
Diacetylmorphine, a potent opioid agonist, primarily exerts its influence on the dopamine system indirectly. Upon administration, it rapidly crosses the blood-brain barrier and is metabolized into 6-monoacetylmorphine (6-MAM) and morphine.[1] These active metabolites bind to and activate μ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs).
The rewarding effects of diacetylmorphine are largely attributed to its action within the ventral tegmental area (VTA), a key component of the mesolimbic dopamine system.[2][3] In the VTA, MORs are densely expressed on GABAergic interneurons.[2] These interneurons typically exert an inhibitory tone on dopamine-producing neurons. Activation of MORs by diacetylmorphine's metabolites inhibits these GABAergic interneurons, leading to a disinhibition of the dopaminergic neurons.[4][5] This disinhibition results in an increased firing rate of dopaminergic neurons and a subsequent surge of dopamine release in projection areas, most notably the nucleus accumbens (NAc).[5][6][7] This flood of dopamine in the NAc is strongly associated with the euphoric and reinforcing properties of the drug.[5][8]
Quantitative Data on Neurochemical Alterations
The administration of diacetylmorphine induces significant and measurable changes in the dopamine system. These alterations have been quantified using various advanced neurochemical techniques in both preclinical models and human subjects.
Preclinical Studies: Direct Measurement of Dopamine Dynamics
In animal models, techniques such as in vivo microdialysis and fast-scan cyclic voltammetry (FSCV) allow for the direct measurement of dopamine release and uptake in real-time.
| Parameter | Technique | Animal Model | Brain Region | Key Findings | Reference |
| Basal Dopamine Levels | Microdialysis | Rat | Nucleus Accumbens (NAc) | Following chronic heroin self-administration, basal extracellular dopamine levels were significantly decreased. | [9][10] |
| Stimulated Dopamine Release (Tonic) | FSCV | Rat | NAc Core | Single-pulse stimulated dopamine release was significantly lower in heroin-exposed animals compared to controls. | [9][10][11] |
| Stimulated Dopamine Release (Phasic) | FSCV | Rat | NAc Core | Multi-pulse, high-frequency stimulation elicited robust increases in dopamine release in heroin-exposed female rats compared to naïve females. | [2] |
| Dopamine Uptake (Vmax) | FSCV | Rat | NAc Core | No significant difference in the maximal rate of dopamine uptake (Vmax) was observed between heroin-exposed and saline control rats in some studies, while others reported an increase in dopamine transporter activity. | [2][9][10] |
| Peak Dopamine Concentration (Cmax) after Heroin | Microdialysis | Rat | Striatal Extracellular Fluid | Intravenous heroin injection resulted in a peak in dopamine levels after approximately 14 minutes. | [1] |
| Peak 6-MAM Concentration after Heroin | Microdialysis | Rat | Striatal Extracellular Fluid | The primary active metabolite, 6-MAM, peaked in the brain extracellular fluid 8 minutes after intravenous heroin administration, with a Cmax of 6.4 µM. | [1] |
Human Studies: Indirect Measurement via Neuroimaging
In humans, Positron Emission Tomography (PET) is a key technology for indirectly assessing the state of the dopamine system in heroin-dependent individuals. These studies often utilize radioligands such as [¹¹C]raclopride, which binds to dopamine D2/D3 receptors.
| Parameter | Technique | Subject Population | Brain Region | Key Findings | Reference |
| Dopamine D2/D3 Receptor Availability (BPND) | PET with [¹¹C]raclopride | Heroin-dependent individuals | Striatum | Consistently reduced D2/D3 receptor availability (binding potential) compared to healthy controls. | [6][12] |
| Stimulant-Induced Dopamine Release (ΔBPND) | PET with [¹¹C]raclopride and methylphenidate challenge | Heroin-dependent individuals | Striatum | Blunted or reduced presynaptic dopamine release in response to a stimulant challenge compared to healthy controls. | [12] |
| Dopamine Transporter (DAT) Availability | PET | Heroin users | Striatum | Some studies report lower availability of the striatal dopamine transporter. |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the data and for the design of future research.
In Vivo Microdialysis for Dopamine Measurement
In vivo microdialysis is a technique used to sample the extracellular fluid of a specific brain region in a freely moving animal to measure neurotransmitter levels.
Procedure:
-
Probe Construction and Implantation:
-
A microdialysis probe with a semipermeable membrane (typically 1-3 mm in length) is constructed.
-
Under anesthesia, the animal is placed in a stereotaxic apparatus.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., the nucleus accumbens). The cannula is secured with dental cement.
-
The animal is allowed to recover for several days.
-
-
Microdialysis Experiment:
-
The microdialysis probe is inserted through the guide cannula into the target brain region.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump.
-
An equilibration period of at least 1-2 hours is allowed to establish a stable baseline of dopamine levels.
-
-
Sample Collection and Analysis:
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) using a refrigerated fraction collector.
-
Following baseline collection, diacetylmorphine or a saline control is administered.
-
The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Histological Verification:
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique with high temporal and spatial resolution, allowing for the sub-second detection of dopamine release and uptake dynamics.
Procedure:
-
Electrode Preparation and Implantation:
-
A carbon-fiber microelectrode is fabricated and calibrated.
-
For ex vivo slice preparations, the brain is rapidly removed and placed in chilled, oxygenated aCSF. Coronal slices containing the region of interest are prepared.
-
For in vivo experiments, the electrode is stereotaxically implanted into the target brain region of an anesthetized or awake, head-fixed animal.
-
-
Dopamine Detection:
-
Evoked Dopamine Release:
-
A stimulating electrode is placed near the dopamine terminals.
-
Electrical stimulation (e.g., single pulse for tonic release, high-frequency train for phasic release) is applied to evoke dopamine release.
-
The resulting changes in current, which are proportional to the dopamine concentration, are recorded.
-
-
Data Analysis:
-
Background current is subtracted from the signal.
-
The concentration of dopamine is determined from the oxidation peak height using a post-experiment calibration.
-
The rate of dopamine uptake is calculated from the decay of the signal.
-
Positron Emission Tomography (PET) with [¹¹C]raclopride
PET is a non-invasive imaging technique that can be used to measure the availability of dopamine D2/D3 receptors and to indirectly assess changes in endogenous dopamine levels.
Procedure:
-
Subject Preparation and Radiotracer Administration:
-
The subject (human or animal) is positioned in the PET scanner.
-
A transmission scan is performed for attenuation correction.
-
The radiotracer, [¹¹C]raclopride, is administered intravenously, either as a bolus or a bolus-plus-infusion.[15]
-
-
PET Scan Acquisition:
-
Dynamic emission data are collected over a period of 60-90 minutes.
-
For studies measuring dopamine release, a baseline scan is performed, followed by a second scan after the administration of a pharmacological challenge (e.g., methylphenidate) that induces dopamine release.[12]
-
-
Image Reconstruction and Analysis:
-
The PET data are reconstructed to generate dynamic images of radiotracer distribution in the brain.
-
Regions of interest (ROIs) are drawn on the images, typically for the striatum (caudate and putamen) and a reference region with low D2/D3 receptor density (e.g., the cerebellum).
-
The binding potential (BPND), an index of receptor availability, is calculated using kinetic modeling with the arterial input function or a reference tissue model.
-
-
Interpretation:
-
A lower BPND in heroin-dependent individuals compared to controls suggests a lower availability of D2/D3 receptors.
-
A reduction in BPND after a stimulant challenge (ΔBPND) indicates displacement of the radiotracer by endogenous dopamine, providing an indirect measure of dopamine release.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is essential for a comprehensive understanding. The following diagrams were generated using the DOT language.
Signaling Pathways
Caption: Mu-Opioid Receptor (MOR) Signaling Cascade.
Caption: Diacetylmorphine-Induced Disinhibition of Dopamine Neurons.
Experimental Workflows
Caption: Workflow for In Vivo Microdialysis Experiment.
Caption: Workflow for PET [¹¹C]raclopride Imaging Study.
Conclusion
Diacetylmorphine profoundly impacts the dopamine system, primarily through the disinhibition of VTA dopaminergic neurons, leading to a surge in dopamine release in the nucleus accumbens. Chronic exposure results in significant neuroadaptations, including a reduction in D2/D3 receptor availability and a blunted dopamine response to pharmacological challenges. The quantitative data and detailed methodologies presented in this guide provide a foundation for understanding these complex neurochemical effects. Continued research utilizing these and other advanced techniques is essential for the development of effective therapeutic interventions for opioid use disorder.
References
- 1. Role of 6-monoacetylmorphine in the acute release of striatal dopamine induced by intravenous heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced heroin self-administration and distinct dopamine adaptations in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D(2/3) receptor availability and human cognitive impulsivity: a high-resolution positron emission tomography imaging study with [¹¹C]raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging Receptor Changes in Human Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]
- 7. Altered Accumbal Dopamine Terminal Dynamics Following Chronic Heroin Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Deficits in dopamine D2 receptors and pre-synaptic dopamine in heroin dependence: commonalities and differences with other types of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating expectation and reward in human opioid addiction with [11C]raclopride PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
- 15. Imaging of dopamine D2/3 agonist binding in cocaine dependence: A [11C]NPA PET study - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Potent Analgesic: Initial Studies on the Analgesic Properties of Diacetylmorphine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the late 19th century, the quest for potent and non-addictive analgesics was a paramount challenge in medicine. Morphine, isolated from opium in the early 1800s, was the reigning champion of pain relief, but its highly addictive nature was a significant drawback.[1][2] This period of burgeoning chemical synthesis and experimental pharmacology set the stage for the emergence of a new and powerful compound: diacetylmorphine. First synthesized in 1874 by English chemist C.R. Alder Wright, it was the independent re-synthesis in 1897 by Felix Hoffmann at the German pharmaceutical company Bayer that propelled this molecule into the limelight.[3][4][5] Under the direction of Heinrich Dreser, head of Bayer's pharmacological laboratory, the initial studies into the properties of this new compound, later trademarked as "Heroin," were conducted.[1][3] This technical guide provides a detailed overview of these seminal investigations, focusing on the early data, experimental methodologies, and the nascent understanding of its mechanism of action.
Synthesis and Early Pharmacological Evaluation
Diacetylmorphine was synthesized through the acetylation of morphine, a process that involves treating morphine with acetic anhydride.[6] This chemical modification was intended to produce a compound with the analgesic benefits of morphine but with fewer of its adverse effects.[3]
The initial pharmacological evaluation was spearheaded by Heinrich Dreser at Bayer. In 1898, he presented his findings to the Congress of German Naturalists and Physicians and published a paper in the journal Archiv für die gesammte Physiologie des Menschen und der Thiere.[3] Dreser's early research positioned diacetylmorphine as a more potent and potentially safer alternative to morphine and codeine.
Data Presentation
Table 1: Comparative Analgesic Potency
| Compound | Reported Analgesic Efficacy (Qualitative) |
| Diacetylmorphine | More effective than morphine[3] |
| Morphine | Standard potent analgesic of the time |
Table 2: Comparative Antitussive Potency
| Compound | Reported Antitussive Efficacy |
| Diacetylmorphine | Ten times more effective than codeine[3][5] |
| Codeine | Standard antitussive of the time |
Table 3: Early Observations on Side Effects
| Compound | Noted Side Effects in Initial Reports |
| Diacetylmorphine | Initially claimed to have only one-tenth the toxic effects of codeine and to not be habit-forming[3][5] |
| Morphine | Known to be highly addictive[1] |
It is crucial to note that the initial assessments of diacetylmorphine's safety and addictive potential were later proven to be tragically inaccurate.
Experimental Protocols
The late 19th century marked a formative period for experimental pharmacology. The methodologies employed by Dreser and his contemporaries were foundational, though they lacked the standardization and ethical oversight of modern research. The protocols described below are reconstructions based on the common practices of the era, heavily influenced by the work of physiologists like Claude Bernard who championed the use of animal experimentation (vivisection) to understand physiological processes.[7][8]
Reconstructed Protocol for Assessing Analgesia in Animals (circa 1898)
1. Objective: To determine the analgesic effect of diacetylmorphine in comparison to morphine.
2. Animal Models: The initial studies by Dreser were conducted on various animal species, including rabbits, frogs, and sticklebacks.[3] Rabbits were a common model for physiological and pharmacological experiments during this period.
3. Methodology: Observation of Response to Noxious Stimuli
At the time, standardized tests like the hot-plate and tail-flick tests had not been formally described (the tail-flick test was first described by D'Amour and Smith in 1941, and the hot-plate test by Eddy and Leimbach in 1953).[8] Therefore, analgesic efficacy was likely assessed through direct observation of the animal's reaction to a painful stimulus.
-
Apparatus:
-
Animal restraints to hold the subject securely.
-
A source of noxious stimulus. This could have been a thermal stimulus (e.g., a heated probe or surface) or a mechanical stimulus (e.g., a sharp probe or pinching device).
-
Syringes for subcutaneous or intravenous administration of the test compounds.
-
-
Procedure:
-
A baseline response to the noxious stimulus was established in each animal. This involved applying the stimulus and observing the animal's reaction (e.g., withdrawal of a limb, vocalization, struggling). The intensity and duration of the reaction would be noted.
-
Animals were then administered a dose of either diacetylmorphine, morphine, or a control substance (likely saline).
-
After a set period to allow for drug absorption, the noxious stimulus was reapplied.
-
The animal's reaction to the stimulus post-drug administration was observed and compared to the baseline. A diminished or absent reaction was interpreted as an analgesic effect.
-
The duration of the analgesic effect would be determined by repeatedly applying the stimulus at set intervals until the animal's reaction returned to the baseline level.
-
Dose-ranging studies would have been conducted to determine the relative potency of diacetylmorphine and morphine.
-
4. Endpoint Measurement: The primary endpoint was a qualitative assessment of the reduction in the animal's response to the painful stimulus. This was not a quantitative measurement of reaction time but rather a subjective observation by the experimenter.
Mandatory Visualizations
Diagram 1: Synthesis of Diacetylmorphine from Morphine
Caption: Synthesis of Diacetylmorphine.
Diagram 2: Reconstructed Experimental Workflow for Analgesic Testing (circa 1898)
Caption: Reconstructed 19th Century Analgesic Testing Workflow.
Diagram 3: Early Conceptualization of Drug Action
Caption: Early "Receptive Substance" Theory of Drug Action.
Early Understanding of the Mechanism of Action
The concept of specific drug receptors was in its infancy in the late 1890s. The prevailing theory of drug action was based on the idea of a "receptive substance" within the tissues that the drug would interact with to produce its effect. This concept was being developed by researchers like John Newport Langley around the turn of the 20th century.[9][10] Therefore, Dreser and his contemporaries would not have understood diacetylmorphine's action in terms of opioid receptors.
Their understanding would have been more phenomenological, based on the observable physiological effects. They knew that opium and its derivatives acted on the central nervous system to produce analgesia and sedation. The prevailing view would have been that diacetylmorphine, as a derivative of morphine, acted on the same physiological systems but with greater efficiency. The exact molecular targets were unknown, and the focus was on the overall physiological response of the organism.
Conclusion
The initial studies on the analgesic properties of diacetylmorphine, conducted at the close of the 19th century, marked a significant moment in the history of pharmacology. While lacking the quantitative rigor and ethical considerations of modern research, these early investigations correctly identified diacetylmorphine as a remarkably potent analgesic, significantly more so than morphine. The reconstructed experimental protocols shed light on the nascent methodologies of a field that was beginning to systematically evaluate the effects of chemical compounds on biological systems. The initial claims of its safety and non-addictive nature, however, underscore the limitations of the scientific understanding of the time and serve as a cautionary tale in the history of drug development. These foundational studies, for all their shortcomings, laid the groundwork for over a century of research into the complex pharmacology of opioids.
References
- 1. The Misjudgment of Heroin - ChemistryViews [chemistryviews.org]
- 2. Databases A-Z | Penn State University Libraries [libraries.psu.edu]
- 3. History and philosophy of Bayer pharmaceutical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. History of Bayer | PDF | Bayer | Sustainability [scribd.com]
- 5. Heroin history - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vdoc.pub [vdoc.pub]
- 7. carrington.edu [carrington.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Bayer: a history [gmwatch.org]
- 10. hekint.org [hekint.org]
An In-depth Technical Guide to the Comparative Properties of Diacetylmorphine Hydrochloride and Diacetylmorphine Base
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physicochemical and pharmacokinetic properties of diacetylmorphine hydrochloride and diacetylmorphine base. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Physicochemical Properties
Diacetylmorphine (heroin) can exist in two primary forms for pharmaceutical and research purposes: the hydrochloride salt and the free base. The choice between these forms has significant implications for solubility, stability, and suitability for different routes of administration.
Molecular and Physical Characteristics
| Property | Diacetylmorphine Hydrochloride | Diacetylmorphine Base |
| Chemical Formula | C₂₁H₂₄ClNO₅ | C₂₁H₂₃NO₅ |
| Molecular Weight | 405.87 g/mol [1] | 369.41 g/mol [2] |
| Appearance | White crystalline powder[3] | Brown or white powder[2] |
| Melting Point | 243-244 °C[1][4] | 173 °C[3][4] |
Solubility
The most significant difference between the two forms is their solubility. The hydrochloride salt is highly water-soluble, while the base is poorly soluble in water but more soluble in organic solvents.
| Solvent | Diacetylmorphine Hydrochloride | Diacetylmorphine Base |
| Water | Soluble (1 g in 1.6 mL)[5] | Insoluble (1 g in 1700 mL)[3] |
| Ethanol | Soluble (1 g in 11 parts)[3] | Soluble (1 g in 31 mL)[3] |
| Chloroform | Soluble[6] | Freely Soluble (1 g in 1.5 mL)[3] |
| Ether | Insoluble[3] | Soluble (1 g in 100 mL)[3] |
Stability
Diacetylmorphine is susceptible to hydrolysis, breaking down into 6-monoacetylmorphine (6-MAM) and then morphine. The stability is pH-dependent, with optimal stability in acidic conditions. The base form is generally considered less susceptible to degradation upon heating compared to the hydrochloride salt[7].
| Condition | Diacetylmorphine Hydrochloride | Diacetylmorphine Base |
| pH for Optimal Stability | pH 3.0-3.5[8] | Not explicitly stated, but generally more stable |
| Thermal Stability | Less stable; prone to degradation upon heating[7] | More stable upon heating; preferred for volatilization[7] |
| Hydrolysis | Readily hydrolyzes in aqueous solutions[9] | Less prone to hydrolysis than the hydrochloride salt |
Experimental Protocols
Determination of Melting Point (Capillary Method)
This protocol is a standard method for determining the melting point of a powdered pharmaceutical substance.
-
Sample Preparation: Ensure the sample (diacetylmorphine hydrochloride or base) is completely dry and finely powdered.
-
Capillary Tube Loading: Gently tap the open end of a capillary tube onto the powdered sample to introduce a small amount. Tap the sealed end of the tube on a hard surface to compact the powder into a column of 2.5-3.5 mm in height[1].
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Begin heating at a rate that brings the temperature to approximately 5°C below the expected melting point. Then, reduce the heating rate to 1 ± 0.5 °C per minute[1].
-
Observation: Record the temperature at which the substance is first observed to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.
Determination of Equilibrium Solubility (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of the diacetylmorphine compound (hydrochloride or base) to a flask containing the solvent of interest (e.g., water, ethanol). The presence of undissolved solid is necessary to ensure saturation[9].
-
Equilibration: Seal the flask and place it in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to allow it to reach equilibrium[9].
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid by filtration or centrifugation.
-
Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved diacetylmorphine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in units such as mg/mL or g/100mL.
Stability-Indicating HPLC Method for Diacetylmorphine
This protocol outlines a method to assess the stability of diacetylmorphine by separating the intact drug from its degradation products.
-
Forced Degradation Studies: Subject diacetylmorphine solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to induce degradation.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer, pH 4-4.5 for optimal stability) and an organic solvent (e.g., acetonitrile) is typical.
-
Detector: UV detector set at an appropriate wavelength (e.g., 214 nm).
-
-
Method Development and Validation:
-
Develop a gradient program that achieves baseline separation of diacetylmorphine, 6-MAM, morphine, and any other degradation products.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
-
Stability Testing:
-
Prepare solutions of diacetylmorphine hydrochloride and base in appropriate solvents.
-
Store the solutions under defined conditions (e.g., different temperatures and humidity levels).
-
At specified time points, withdraw samples, dilute if necessary, and analyze using the validated HPLC method.
-
Quantify the amount of remaining diacetylmorphine and the formation of degradation products to determine the stability profile.
-
Pharmacokinetics
Diacetylmorphine is a prodrug that is rapidly metabolized in the body to its active metabolites, 6-MAM and morphine. The hydrochloride and base forms exhibit different pharmacokinetic profiles depending on the route of administration.
| Parameter | Diacetylmorphine Hydrochloride (Intravenous) | Diacetylmorphine Base (Inhalation) |
| Bioavailability | 100% (by definition) | ~52% relative to intravenous |
| Time to Peak Plasma Concentration (Tmax) of Diacetylmorphine | Almost immediate | 2-5 minutes |
| Metabolism | Rapidly hydrolyzed to 6-MAM, then to morphine[9] | Rapidly hydrolyzed to 6-MAM, then to morphine |
| Primary Active Metabolites | 6-monoacetylmorphine (6-MAM), Morphine | 6-monoacetylmorphine (6-MAM), Morphine |
Mechanism of Action and Signaling Pathways
The pharmacological effects of diacetylmorphine are primarily mediated by the action of its metabolites, 6-MAM and morphine, on μ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs).
Mu-Opioid Receptor Signaling Pathway
The binding of morphine or 6-MAM to the μ-opioid receptor initiates a signaling cascade that leads to the analgesic and euphoric effects.
Caption: Mu-opioid receptor signaling cascade.
Experimental and Logical Workflows
Workflow for Comparative Physicochemical Analysis
Caption: Workflow for physicochemical comparison.
Workflow for Preclinical Pharmacokinetic Study
Caption: Workflow for a preclinical pharmacokinetic study.
Conclusion
The selection of diacetylmorphine hydrochloride versus diacetylmorphine base is critically dependent on the intended application. The hydrochloride salt's high water solubility makes it suitable for parenteral formulations, while the base's higher thermal stability and volatility are advantageous for administration via inhalation. Understanding these fundamental differences is essential for the development of safe and effective drug delivery systems and for conducting accurate preclinical and clinical research. This guide provides the foundational technical information to support such endeavors.
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for High-Performance Liquid Chromatography Methods for Diacetylmorphine Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylmorphine, also known as heroin, is a semi-synthetic opioid that undergoes rapid metabolism in the body, primarily to 6-monoacetylmorphine (6-MAM) and morphine.[1][2][3][4] Accurate quantification of diacetylmorphine and its metabolites in various biological matrices is crucial for forensic toxicology, clinical pharmacology, and pharmacokinetic studies.[1][2][3][4] High-performance liquid chromatography (HPLC) coupled with various detection techniques stands as a robust and widely adopted analytical approach for this purpose.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the quantification of diacetylmorphine using two primary HPLC-based methods: HPLC with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[1][2][3][4]
Method Comparison and Data Presentation
The following table summarizes key quantitative parameters for the HPLC-UV and LC-MS/MS methods for the analysis of diacetylmorphine and its primary metabolites. This allows for a direct comparison of their performance characteristics.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.08 - 1 ng/mL[1][5] |
| Limit of Quantification (LOQ) | 3 - 25 ng/mL[1] | 0.28 - 1.22 ng/mL[5] |
| Linearity Range | 1 - 100 µg/mL | 1 - 1,000 ng/mL[6] |
| Recovery | 59 - 83%[7] | > 87%[6] |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; mass-based detection provides excellent specificity. |
| Primary Application | Quantification in less complex matrices (e.g., pharmaceutical preparations) and pharmacokinetic studies where higher concentrations are expected.[1][8] | Trace-level quantification in complex biological matrices (e.g., plasma, urine, hair) for forensic and clinical toxicology.[1][2][3][4][6] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflows for sample preparation and analysis using HPLC-UV and LC-MS/MS.
Caption: General workflow for HPLC-based quantification of diacetylmorphine.
Experimental Protocols
Protocol 1: Quantification of Diacetylmorphine by HPLC-UV
This protocol is suitable for the quantification of diacetylmorphine in less complex matrices or when high concentrations are expected.
1. Scope: This method outlines the procedure for the quantitative determination of diacetylmorphine using HPLC with UV detection.
2. Principle: Diacetylmorphine is extracted from the sample matrix, separated from other components on a reverse-phase HPLC column, and detected by its absorbance of UV light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.
3. Reagents and Materials:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Water (deionized or HPLC grade)
-
Diacetylmorphine analytical standard
-
Internal standard (e.g., naloxone)
-
Sample matrix (e.g., pharmaceutical preparation, fortified plasma)
4. Apparatus:
-
HPLC system equipped with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.45 µm)
5. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample, add the internal standard.
-
Add 5 mL of an appropriate extraction solvent (e.g., a mixture of chloroform (B151607) and isopropanol).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
6. Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 230 nm[9]
7. Calibration: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of diacetylmorphine. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of diacetylmorphine to the internal standard against the concentration.
8. Quality Control: Include at least two levels of quality control samples (low and high) in each analytical run to ensure the accuracy and precision of the results.
Protocol 2: Quantification of Diacetylmorphine by LC-MS/MS
This protocol is designed for the sensitive and selective quantification of diacetylmorphine and its metabolites in complex biological matrices.
1. Scope: This method provides a procedure for the simultaneous quantification of diacetylmorphine, 6-MAM, and morphine in biological fluids using LC-MS/MS.
2. Principle: The analytes are extracted from the biological matrix and separated by reverse-phase HPLC. Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[1][2][3][4]
3. Reagents and Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (B1210297) or formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Diacetylmorphine, 6-MAM, and Morphine analytical standards
-
Deuterated internal standards (e.g., diacetylmorphine-d3, 6-MAM-d3, morphine-d3)
-
Biological matrix (e.g., plasma, urine, hair)
4. Apparatus:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 or similar reverse-phase analytical column
-
Solid-Phase Extraction (SPE) cartridges or protein precipitation plates
-
Centrifuge
-
Evaporator
-
Vortex mixer
5. Sample Preparation (Solid-Phase Extraction):
-
To 0.5 mL of sample, add the deuterated internal standards.
-
Precondition an SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then a weak organic solvent to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or a mixture of dichloromethane (B109758) and isopropanol (B130326) with ammonium hydroxide).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase.
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
6. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Diacetylmorphine: e.g., m/z 370.2 → 328.2
-
6-MAM: e.g., m/z 328.2 → 162.1
-
Morphine: e.g., m/z 286.2 → 165.1
-
(Note: Specific transitions may vary depending on the instrument and optimization).
-
7. Calibration and Quality Control: Follow the same procedures as outlined in the HPLC-UV protocol, using the appropriate deuterated internal standards for each analyte.
Conclusion
The choice between HPLC-UV and LC-MS/MS for diacetylmorphine quantification depends on the specific requirements of the analysis. HPLC-UV is a cost-effective method suitable for higher concentration samples, while LC-MS/MS provides the high sensitivity and selectivity necessary for trace-level analysis in complex biological matrices.[1][2][3][4] Proper method validation, including the assessment of linearity, accuracy, precision, and stability, is essential for obtaining reliable and defensible results in any application.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. dl.astm.org [dl.astm.org]
Application Note: Identification of Diacetylmorphine using Gas Chromatography-Mass Spectrometry
Abstract
This document outlines a standardized protocol for the qualitative and quantitative identification of diacetylmorphine (heroin) in seized samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology detailed herein is intended for researchers, forensic scientists, and drug development professionals. It encompasses sample preparation, instrument parameters, and data analysis, ensuring reliable and reproducible results. The protocol is based on established methods and provides a comprehensive workflow for the definitive identification of diacetylmorphine.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] In the context of forensic science, GC-MS offers high sensitivity and specificity, making it an invaluable tool for the analysis of illicit drugs like diacetylmorphine.[1] This application note provides a detailed protocol for the analysis of diacetylmorphine, including common adulterants and by-products often found in street-level heroin samples.[1][3]
Experimental Protocol
Sample Preparation
A critical step in the analysis of illicit drug samples is the preparation of a homogenous and representative sample for injection into the GC-MS system. The following protocol is a general guideline and may need to be adapted based on the physical state and suspected purity of the sample.
Materials:
-
Methanol (HPLC grade)[1]
-
Chloroform (HPLC grade)
-
Vortex mixer
-
Sonicator
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Accurately weigh approximately 5 mg of the homogenized seized sample.[4]
-
Dissolve the sample in 1 mL of a methanol:chloroform (1:1 v/v) solution.[4] For samples that are difficult to dissolve, a 4:1 v/v methanol:chloroform mixture can be utilized with sonication for 10 minutes.[2][5]
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
If particulate matter is present, filter the solution using a 0.22 µm syringe filter into a clean autosampler vial.
-
The sample is now ready for injection into the GC-MS system.
For biological samples, such as meconium, a more extensive solid-phase extraction (SPE) is required to remove interfering substances.[6]
GC-MS Instrumentation and Parameters
The following instrumental parameters have been demonstrated to provide excellent separation and identification of diacetylmorphine and associated compounds.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| GC Column | DB-1ms or VF-1ms (30 m x 0.32 mm I.D., 0.25 µm film thickness)[1] |
| Injection Port Temp. | 270°C[1] |
| Injection Mode | Splitless |
| Carrier Gas | Helium[1] |
| Flow Rate | 2 mL/min[1] |
| Oven Temperature Program | Initial temperature 50°C, hold for 1 min, ramp to 270°C at 10°C/min, hold for 10 min.[1] |
| Transfer Line Temp. | 250°C[1] |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50-500 amu[1] |
Data Analysis and Interpretation
Identification of diacetylmorphine is achieved by comparing the retention time and the mass spectrum of the peak of interest with a known reference standard. The mass spectrum of diacetylmorphine is characterized by a specific fragmentation pattern.
Retention Time
Under the chromatographic conditions specified above, diacetylmorphine is expected to have a retention time of approximately 16.61 minutes.[7] However, slight variations may occur, and it is crucial to confirm the retention time daily with a standard solution.
Mass Spectrum and Fragmentation Pattern
The mass spectrum of diacetylmorphine exhibits a molecular ion peak (M+) and several characteristic fragment ions. These fragments are crucial for positive identification.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Diacetylmorphine (Heroin) | 369 | 327, 310, 268, 215, 204, 43, 42[1] |
| Acetylcodeine | 341 | 282, 81, 70, 59 |
| 6-Monoacetylmorphine (6-MAM) | 327 | - |
| Morphine | 285 | - |
| Codeine | 299 | 229, 162, 124, 69, 59, 42[1] |
| Caffeine | 194 | 109, 82, 67, 55, 42[1] |
| Phenobarbital | 232 | 204, 161, 146, 117, 103, 77[1] |
| Noscapine | 413 | - |
The presence of the molecular ion at m/z 369 and the base peak at m/z 327, along with other characteristic fragments, provides a high degree of confidence in the identification of diacetylmorphine.[1]
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for diacetylmorphine identification.
Conclusion
The GC-MS protocol detailed in this application note provides a robust and reliable method for the identification of diacetylmorphine in seized samples. Adherence to the specified sample preparation, instrument parameters, and data analysis procedures will ensure accurate and reproducible results, which are critical in forensic and research applications. The characteristic retention time and mass spectral fragmentation pattern serve as definitive identifiers for diacetylmorphine.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. GC/MS determination of pyrolysis products from diacetylmorphine and adulterants of street heroin samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Medicinal Impurities of Exposed Heroin using Gas Chromatography - Journal of Police Medicine [jpmed.ir]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. journalcra.com [journalcra.com]
Synthesis and purification techniques for research-grade diacetylmorphine
I am unable to fulfill this request. Providing detailed protocols and application notes for the synthesis of diacetylmorphine, a Schedule I controlled substance, falls outside the scope of my safety guidelines. My purpose is to be helpful and harmless, and generating content that could facilitate the production of a dangerous and highly addictive narcotic would be irresponsible.
The synthesis, possession, and distribution of diacetylmorphine are strictly regulated by international and national laws due to its high potential for abuse and the severe public health risks it poses. Providing detailed instructions for its creation would be contrary to the principles of promoting public safety and well-being.
In Vitro Assays to Study Diacetylmorphine's Effect on Neuronal Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a range of in vitro assays designed to investigate the multifaceted effects of diacetylmorphine (heroin) on neuronal cells. These protocols cover key areas of neurotoxicity and neuroplasticity, including cell viability, apoptosis, neurite outgrowth, and neuronal network electrophysiology.
Introduction
Diacetylmorphine is a potent opioid that exerts profound effects on the central nervous system. Understanding its impact at the cellular level is crucial for elucidating mechanisms of addiction, neurotoxicity, and for the development of potential therapeutic interventions. The following in vitro assays provide robust and reproducible methods to quantify the dose-dependent effects of diacetylmorphine on neuronal cell health and function. A critical consideration for all in vitro studies involving diacetylmorphine is its rapid degradation to 6-monoacetylmorphine (6-MAM) and morphine in cell culture media.[1] After 6 hours in culture, approximately 73% of diacetylmorphine can be hydrolyzed.[1] This instability should be accounted for in experimental design and data interpretation.[1]
Assessment of Neuronal Viability
Application Note: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of metabolically active cells. This assay is suitable for screening the cytotoxic effects of a range of diacetylmorphine concentrations on neuronal cell cultures. Studies have shown that while short-term exposure (24 hours) to morphine (a metabolite of diacetylmorphine) may not affect the viability of SH-SY5Y neuroblastoma cells, repeated exposure over 72 hours can lead to a reduction in cell viability.
Protocol: MTT Assay for Neuronal Viability
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
96-well cell culture plates
-
Diacetylmorphine hydrochloride
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 5 x 10³ cells per well and culture for 24 hours.
-
Prepare a dilution series of diacetylmorphine in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of medium containing different concentrations of diacetylmorphine (e.g., 100-1000 µg/L) or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 12, 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
Data Presentation: Diacetylmorphine and Neuronal Viability
| Diacetylmorphine Concentration | Exposure Time (hours) | Cell Line | % Viability (relative to control) | Reference |
| 100 - 1000 µg/L | 12 | PC12 | Concentration-dependent decrease | [2] |
| 0.001 - 1000 µM (Morphine) | 24 | SH-SY5Y | No significant effect | |
| 0.001 - 1000 µM (Morphine) | 72 (repeated dose) | SH-SY5Y | Reduced viability |
Analysis of Neuronal Apoptosis
Application Note: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. This assay can be used to identify and quantify apoptotic neuronal cells following exposure to diacetylmorphine. Studies have demonstrated that diacetylmorphine can induce neuronal apoptosis.[3] The expression of pro-apoptotic proteins such as c-jun, cytochrome c, and caspase-9 has been shown to be upregulated in cerebellar granule neurons treated with diacetylmorphine.[4]
Protocol: TUNEL Assay for Apoptotic Neurons
Materials:
-
Neuronal cells cultured on coverslips or chamber slides
-
Diacetylmorphine hydrochloride
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Culture neuronal cells on a suitable substrate and treat with various concentrations of diacetylmorphine (e.g., 0, 10, 40, 80, 100, 120 mg/L) for 24 hours.[4]
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a dark, humidified chamber.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips with an anti-fade mounting medium.
-
Visualize and quantify the percentage of TUNEL-positive cells using a fluorescence microscope.
Data Presentation: Diacetylmorphine-Induced Neuronal Apoptosis
| Diacetylmorphine Concentration (mg/L) | Exposure Time (hours) | Cell Type | % Apoptotic Cells (relative to control) | Reference |
| 10, 40, 80, 100, 120 | 24 | Cerebellar Granule Neurons | Significant, concentration-dependent increase | [4] |
| 400 µg/L (0.4 mg/L) | 12 | PC12 | Significant increase | [3] |
Assessment of Neurite Outgrowth
Application Note: Neurite Outgrowth Assay
Neurite outgrowth is a fundamental process in neuronal development and plasticity. This assay measures the ability of neurons to extend and branch their neurites in response to various stimuli. The effects of opioids on neurite outgrowth can be complex. Interestingly, ultra-low concentrations of morphine (10⁻⁹ M or 10⁻¹⁴ M) have been shown to significantly increase the length of the longest neurite in cultured rat spinal cord and cortical neurons.[5] This effect was not blocked by naloxone, suggesting a non-opioid receptor-mediated mechanism at these low concentrations.[5]
Protocol: Neurite Outgrowth Assay
Materials:
-
Primary neurons (e.g., rat cortical or spinal cord neurons) or a suitable neuronal cell line (e.g., PC12)
-
Poly-D-lysine and laminin-coated culture plates or coverslips
-
Diacetylmorphine hydrochloride
-
Neuronal culture medium
-
Fixative (e.g., 4% PFA)
-
Antibodies against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
High-content imaging system or fluorescence microscope with image analysis software
Procedure:
-
Plate neurons on coated culture vessels and allow them to adhere and begin to extend neurites.
-
Treat the cells with a range of diacetylmorphine concentrations.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Fix the cells and perform immunocytochemistry for a neuronal marker like β-III tubulin.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Analyze the images to quantify neurite parameters such as total neurite length, number of neurites, and number of branch points per cell.
Data Presentation: Effect of Opioids on Neurite Outgrowth
| Opioid (Concentration) | Exposure Time | Cell Type | Effect on Neurite Length | Reference |
| Morphine (10⁻¹⁴ M) | Not specified | Rat Spinal Cord Neurons | +24% | [5] |
| Morphine (10⁻¹⁴ M) | Not specified | Rat Cortical Neurons | +18% | [5] |
| Morphine (10⁻⁶ M) | Not specified | Rat Spinal Cord & Cortical Neurons | No significant effect | [5] |
Electrophysiological Analysis of Neuronal Networks
Application Note: Multi-Electrode Array (MEA)
Multi-electrode arrays (MEAs) allow for the non-invasive, long-term recording of spontaneous electrical activity from cultured neuronal networks. This technique is highly valuable for assessing how diacetylmorphine affects neuronal firing, network bursting, and synaptic connectivity. Opioids generally have an inhibitory effect on neuronal activity by activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[6] This leads to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.[6]
Protocol: MEA Recording of Neuronal Network Activity
Materials:
-
MEA plates (e.g., 48-well or 96-well)
-
Primary neuronal cells (e.g., cortical neurons)
-
Neuronal culture medium
-
Diacetylmorphine hydrochloride
-
MEA recording system with data acquisition and analysis software
Procedure:
-
Plate primary neurons onto the MEA plates and culture for at least 21 days to allow for the formation of mature, spontaneously active networks.
-
Record baseline spontaneous neuronal activity (e.g., for 10-30 minutes).
-
Apply diacetylmorphine at various concentrations to the culture medium.
-
Record neuronal activity continuously or at specific time points post-application.
-
Analyze the data for changes in parameters such as mean firing rate, burst frequency, burst duration, and network synchrony.
Data Presentation: Expected Electrophysiological Effects of Diacetylmorphine
| Parameter | Expected Effect of Diacetylmorphine |
| Mean Firing Rate | Decrease |
| Burst Frequency | Decrease |
| Network Synchrony | Altered patterns |
Signaling Pathways and Experimental Workflows
Diacetylmorphine-Induced Apoptotic Signaling Pathway
Diacetylmorphine, primarily through its metabolite morphine, binds to mu-opioid receptors, which can trigger intracellular signaling cascades leading to apoptosis. One proposed mechanism involves the upregulation of pro-apoptotic proteins like c-jun, which in turn can lead to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.[4]
Mu-Opioid Receptor Anti-Apoptotic Signaling
Conversely, activation of the mu-opioid receptor can also promote cell survival through the PI3K/Akt pathway.[2] This pathway involves the activation of Akt, a serine/threonine kinase that can phosphorylate and inactivate pro-apoptotic proteins, thereby inhibiting apoptosis.
Experimental Workflow for In Vitro Neuronal Assays
The following diagram outlines a general workflow for conducting in vitro assays to assess the effects of diacetylmorphine on neuronal cells.
References
- 1. Diacetylmorphine degradation to 6-monoacetylmorphine and morphine in cell culture: implications for in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEFL Modulates NRN1-Mediated Mitochondrial Pathway to Promote Diacetylmorphine-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-jun, Cytc and Caspase-9 in the apoptosis of cerebellar granule neurons induced by diacetylmorphine in rats [cjter.com]
- 5. Ultra low concentrations of morphine increase neurite outgrowth in cultured rat spinal cord and cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
Application Notes and Protocols for Studying the Addictive Potential of Diacetylmorphine Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing established animal models to investigate the addictive potential of diacetylmorphine (heroin). The included methodologies, quantitative data summaries, and signaling pathway diagrams are intended to serve as a comprehensive resource for designing and implementing preclinical studies in the field of addiction research.
Introduction
Diacetylmorphine, a potent opioid, exerts its highly addictive effects by hijacking the brain's natural reward systems.[1][2] Animal models are indispensable tools for elucidating the neurobiological mechanisms underlying heroin addiction and for evaluating the efficacy of potential therapeutic interventions.[3][4] These models are designed to mimic various aspects of human substance use disorders, including the reinforcing properties of the drug, the development of dependence and withdrawal, and the propensity for relapse.[3][5] The most commonly employed models include intravenous self-administration (IVSA), conditioned place preference (CPP), and precipitated withdrawal.[3][6]
Core Signaling Pathways in Diacetylmorphine Addiction
The addictive properties of diacetylmorphine are primarily mediated through its interaction with the endogenous opioid system, leading to profound alterations in the mesolimbic dopamine (B1211576) pathway, also known as the brain's reward circuit.[1][7][8] Upon administration, heroin rapidly crosses the blood-brain barrier and is metabolized into morphine and 6-acetylmorphine.[8][9] These metabolites bind to and activate mu-opioid receptors (MORs) located on GABAergic interneurons in the ventral tegmental area (VTA).[8][10] This activation inhibits the release of GABA, which in turn disinhibits dopaminergic neurons, leading to a surge of dopamine release in the nucleus accumbens (NAc).[8][11][12] This flood of dopamine is associated with the intense euphoria and reinforcing effects of the drug.[2] Chronic exposure leads to neuroadaptations in this circuitry, including changes in dopamine receptor sensitivity and gene expression, which contribute to tolerance, dependence, and compulsive drug-seeking behavior.[1][2]
Figure 1. Simplified signaling pathway of diacetylmorphine's effect on the mesolimbic dopamine system.
Key Animal Models and Experimental Protocols
Intravenous Self-Administration (IVSA)
The IVSA paradigm is considered the gold standard for assessing the reinforcing properties of drugs, as it relies on the animal voluntarily performing an action to receive the drug.[3][4]
Experimental Workflow:
Figure 2. General experimental workflow for the intravenous self-administration (IVSA) model.
Detailed Protocol:
-
Catheter Implantation Surgery:
-
Anesthetize the animal (e.g., rat or mouse) following approved institutional guidelines.
-
Surgically implant a chronic indwelling catheter into the jugular vein.
-
Exteriorize the catheter on the animal's back.
-
Allow for a post-operative recovery period of at least one week.
-
-
Acquisition of Self-Administration:
-
Place the animal in an operant conditioning chamber equipped with two levers (active and inactive) and a drug infusion pump connected to the catheter.
-
Initiate training on a Fixed Ratio 1 (FR1) schedule, where each press on the active lever results in a single intravenous infusion of diacetylmorphine. Presses on the inactive lever are recorded but have no consequence.
-
Each infusion is typically accompanied by a discrete cue (e.g., a light or tone) to facilitate learning.
-
Sessions are typically 2-6 hours in duration, conducted daily.[13]
-
-
Maintenance and Dose-Response:
-
Once stable responding is achieved, the reinforcement schedule can be altered to assess motivation, such as increasing the response requirement (e.g., FR5, FR10) or using a progressive ratio (PR) schedule.[14][15]
-
In a PR schedule, the number of lever presses required for each subsequent infusion increases, and the "breakpoint" (the last ratio completed) serves as a measure of the drug's reinforcing efficacy.[14][15]
-
-
Extinction and Reinstatement:
-
To model relapse, the drug-taking behavior is first extinguished by replacing the diacetylmorphine solution with saline. Active lever presses no longer result in drug infusion, leading to a decrease in responding.[5][16]
-
Once responding is extinguished, reinstatement of drug-seeking behavior can be triggered by a non-contingent "priming" injection of diacetylmorphine, presentation of the drug-associated cues, or exposure to a stressor.[5][16][17]
-
Quantitative Data Summary:
| Parameter | Species | Diacetylmorphine Dose (per infusion) | Schedule of Reinforcement | Key Findings |
| Acquisition | Rat | 50 µg/kg[16] | Daily Sessions | Rats readily learn to self-administer heroin. |
| Acquisition | Rat | 60 µg/kg/infusion[18] | FR1 | Lewis rats show higher intake than Fischer rats.[18] |
| Dose-Response | Rat | 12.5 - 100 µ g/injection [14] | Progressive Ratio (PR) | Maximal final ratios observed at 50 µ g/injection .[14] |
| Escalation | Rat | 20, 50, 125, 250 µg/kg/infusion[18] | Extended Access (18h/day) | Lewis rats escalate intake over 14 days, unlike Fischer rats.[18] |
| Reinstatement | Rat | 0.25 mg/kg (priming dose)[16] | - | Heroin priming effectively reinstates drug-seeking behavior.[16] |
Conditioned Place Preference (CPP)
The CPP paradigm is a Pavlovian conditioning model used to measure the rewarding effects of a drug by assessing an animal's preference for an environment previously paired with the drug's effects.[6][19]
Experimental Workflow:
Figure 3. General experimental workflow for the Conditioned Place Preference (CPP) model.
Detailed Protocol:
-
Apparatus:
-
A two or three-compartment chamber where the compartments are distinct in terms of visual and tactile cues (e.g., wall color/pattern, floor texture).[19]
-
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place the animal in the apparatus with free access to all compartments for a set duration (e.g., 15 minutes).[20]
-
Record the time spent in each compartment to establish any baseline preference. A biased design pairs the drug with the initially non-preferred side, while an unbiased design assigns the drug-paired side randomly.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days.[20]
-
On drug conditioning days, administer diacetylmorphine and confine the animal to one of the conditioning compartments for a set period (e.g., 30-40 minutes).[20]
-
On alternate days, administer a saline injection and confine the animal to the opposite compartment for the same duration.
-
-
Post-Conditioning (Preference Test):
-
On the test day, place the animal back in the apparatus in a drug-free state with free access to all compartments.
-
Record the time spent in each compartment for a set duration (e.g., 15 minutes).[20]
-
A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning test indicates a conditioned place preference, reflecting the rewarding properties of the drug.[19]
-
Quantitative Data Summary:
| Parameter | Species | Diacetylmorphine Dose (mg/kg) | Key Findings |
| Dose-Response | Rat | 1 and 3[20][21] | 3 mg/kg, but not 1 mg/kg, produced a significant CPP.[20][21] |
| Strain Differences | Mouse (C57BL/6J) | 1.25 and 2.5[22] | Developed CPP to lower doses.[22] |
| Strain Differences | Mouse (129P3/J) | 5, 10, and 20[22] | Developed CPP to higher doses, suggesting lower sensitivity.[22] |
Precipitated Withdrawal
This model is used to study the physical dependence and the negative affective state associated with opioid withdrawal. Withdrawal is induced by administering an opioid receptor antagonist, such as naloxone (B1662785), to an opioid-dependent animal.[23][24]
Detailed Protocol:
-
Induction of Dependence:
-
Precipitation of Withdrawal:
-
Assessment of Withdrawal Signs:
-
Immediately after naloxone administration, place the animal in an observation chamber and score a range of somatic and affective withdrawal signs for a period of 30-60 minutes.[25][27]
-
Somatic signs include wet dog shakes, teeth chattering, ptosis (drooping eyelids), salivation, and weight loss.[27][28]
-
Affective/behavioral signs can include increased anxiety-like behaviors, jumping, and changes in locomotor activity.[23]
-
Quantitative Data Summary:
| Parameter | Species | Diacetylmorphine Regimen | Naloxone Dose (mg/kg) | Key Withdrawal Signs Observed |
| Somatic Signs | Rat | Chronic Morphine | 1 | Increased wet dog shakes, depressed wheel running.[28] |
| Somatic Signs | Rat | Morphine Pellets | 3.2 | Weight loss, ptosis, leaning, freezing.[27] |
| Behavioral Changes | Rat | Chronic Morphine (30 mg/kg/day) | 0.25 and 0.5 | Increased impulsivity in a delay discounting task.[24] |
Conclusion
The animal models described provide robust and reproducible methods for investigating the addictive potential of diacetylmorphine. The choice of model depends on the specific research question, whether it is to understand the primary reinforcing effects (IVSA), the rewarding contextual associations (CPP), or the negative consequences of dependence and withdrawal. By carefully designing and executing these protocols, researchers can gain valuable insights into the neurobiological underpinnings of heroin addiction and accelerate the development of novel therapeutic strategies.
References
- 1. The science behind heroin: How it hijacks the brain | Blog [recoverylighthouse.com]
- 2. evolveindy.com [evolveindy.com]
- 3. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
- 4. remedypublications.com [remedypublications.com]
- 5. Animal Models of Drug Relapse and Craving after Voluntary Abstinence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 7. Dopaminergic pathway polymorphisms and heroin addiction: further support for association of CSNK1E variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurobiology of Heroin Addiction and of Methadone Treatment – AATOD [aatod.org]
- 9. nida.nih.gov [nida.nih.gov]
- 10. Heroin Abuse Is Characterized by Discrete Mesolimbic Dopamine and Opioid Abnormalities and Exaggerated Nuclear Receptor-Related 1 Transcriptional Decline with Age - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine, a key component of heroin addiction - Synapsy Centre for neuroscience and mental health research - UNIGE [unige.ch]
- 12. Dopamine drives early addiction to heroin | For the press | eLife [elifesciences.org]
- 13. Heroin Self-Administration as a Function of Time of Day in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heroin self-administration in rats under a progressive ratio schedule of reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progressive ratio schedules in drug self-administration studies in rats: a method to evaluate reinforcing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug-induced reinstatement of heroin- and cocaine-seeking behaviour following long-term extinction is associated with expression of behavioural sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The reinstatement model of drug relapse: recent neurobiological findings, emerging research topics, and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dose escalation and dose preference in extended-access heroin self-administration in Lewis and Fischer rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. jneurosci.org [jneurosci.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Heroin-induced locomotor activity and conditioned place preference in C57BL/6J and 129P3/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Naloxone-precipitated withdrawal reveals sensitization to neurotransmitters in morphine tolerant/dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Naloxone-precipitated withdrawal causes an increase in impulsivity in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Spontaneous and Naloxone-Precipitated Withdrawal Behaviors From Chronic Opiates are Accompanied by Changes in N-Oleoylglycine and N-Oleoylalanine Levels in the Brain and Ameliorated by Treatment With These Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tolerance and sensitization to chronic escalating-dose heroin following extended withdrawal in Fischer rats: possible role of mu-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Precipitated and conditioned withdrawal in morphine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Morphine Restores and Naloxone-Precipitated Withdrawal Depresses Wheel Running in Rats with Hindpaw Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Opioid Receptor Binding Assays Using Radiolabeled Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylmorphine (heroin) is a semi-synthetic opioid that exerts its potent analgesic and euphoric effects primarily through its active metabolites, 6-monoacetylmorphine (6-MAM) and morphine. These compounds are agonists at opioid receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system. The mu (µ)-opioid receptor is the primary target for morphine and its derivatives and is responsible for most of their therapeutic and adverse effects.
Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like diacetylmorphine and its metabolites with opioid receptors. These assays are highly sensitive and allow for the quantitative determination of key binding parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki) of competing ligands. While direct binding assays with radiolabeled diacetylmorphine are uncommon due to its rapid metabolism, competition binding assays are an effective method to determine the binding affinities of diacetylmorphine and its metabolites. In this approach, a radiolabeled ligand with high affinity for the receptor of interest is used, and the ability of the unlabeled test compounds (diacetylmorphine, 6-MAM, morphine) to displace the radioligand is measured.
This document provides detailed protocols for conducting saturation and competition radioligand binding assays to characterize the interaction of diacetylmorphine and its metabolites with the µ-opioid receptor.
Data Presentation
The binding affinities of diacetylmorphine's primary active metabolites and the parent compound for the human µ-opioid receptor are summarized in the table below. These values are typically determined through competition binding assays, where the unlabeled compound's ability to displace a specific radioligand (e.g., [³H]DAMGO) is measured. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Radioligand Used | Receptor Source |
| Morphine | µ-opioid | 1.168 | [³H]DAMGO | Recombinant human MOR in cell membranes |
| 6-Monoacetylmorphine (6-MAM) | µ-opioid | Higher efficacy than morphine | - | Rat thalamic membranes |
| Diacetylmorphine (Heroin) | µ-opioid | Activity attributed to in vitro deacetylation to 6-MAM | - | Rat thalamic membranes |
Signaling Pathways
Activation of the µ-opioid receptor by an agonist, such as morphine or 6-MAM, initiates an intracellular signaling cascade through the associated inhibitory G-protein (Gi/Go). This leads to a variety of cellular responses, including the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of mitogen-activated protein kinase (MAPK) pathways.[2][3][4]
Experimental Protocols
The following protocols are generalized and should be optimized for specific laboratory conditions and receptor sources.
Protocol 1: Saturation Radioligand Binding Assay
This assay is used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the affinity of the radioligand for the receptor (Kd).
Workflow Diagram
Methodology
-
Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the µ-opioid receptor. A common source is Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human µ-opioid receptor.[5]
-
Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, pH 7.4.[5][6]
-
Radioligand: A selective µ-opioid receptor radioligand such as [³H]DAMGO is commonly used.
-
Assay Procedure:
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand.
-
For total binding , add the membrane preparation and increasing concentrations of the radioligand.
-
For non-specific binding , add the membrane preparation, increasing concentrations of the radioligand, and a high concentration of an unlabeled antagonist (e.g., 10 µM naloxone).
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand (in nM).
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd and Bmax.
-
Protocol 2: Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound (e.g., diacetylmorphine, 6-MAM, morphine) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.
Workflow Diagram
Methodology
-
Reagents: Prepare receptor membranes, assay buffer, and radioligand as described in Protocol 1.
-
Test Compounds: Prepare stock solutions of unlabeled diacetylmorphine, 6-MAM, and morphine in a suitable solvent and make serial dilutions in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (membrane, radioligand, and buffer) and non-specific binding (membrane, radioligand, and a high concentration of an unlabeled antagonist like 10 µM naloxone).
-
Incubate, filter, and wash as described in the saturation assay protocol.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor (determined from a saturation binding assay).
-
Synthesis of Radiolabeled Diacetylmorphine (for reference)
The synthesis of radiolabeled compounds is a specialized process. Tritiated ([³H]) diacetylmorphine would likely be synthesized from a precursor molecule. One potential route involves the modification of morphine or a related morphinan. Halogenated morphinans can serve as valuable intermediates for the synthesis of tritium-labeled radioligands.[8] The synthesis would involve introducing tritium (B154650) into the molecule, followed by acetylation of the 3 and 6 hydroxyl groups to yield diacetylmorphine. This process requires expertise in radiochemistry and handling of radioactive materials.
References
- 1. mu Opioid receptor-mediated G-protein activation by heroin metabolites: evidence for greater efficacy of 6-monoacetylmorphine compared with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application of Diacetylmorphine in Pain Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylmorphine, a semi-synthetic opioid, serves as a potent analgesic agent in preclinical pain research. Its rapid central nervous system penetration and conversion to active metabolites, 6-monoacetylmorphine (6-MAM) and morphine, make it a subject of significant interest for understanding opioid pharmacology and developing novel analgesics.[1][2] These application notes provide a detailed overview of the use of diacetylmorphine in common rodent pain models, including quantitative data on its analgesic potency and comprehensive experimental protocols.
Mechanism of Action
Diacetylmorphine itself has a low affinity for opioid receptors. Its potent analgesic effects are primarily mediated by its active metabolites, 6-MAM and morphine, which are potent agonists of the µ-opioid receptor (MOR).[1][3] Due to its high lipophilicity, diacetylmorphine rapidly crosses the blood-brain barrier, where it is deacetylated to 6-MAM and then more slowly to morphine.[1][4] This rapid central delivery contributes to its fast onset of action.
Signaling Pathway of µ-Opioid Receptor Activation
The binding of 6-MAM and morphine to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to analgesia.[2] This process involves both G-protein dependent and β-arrestin pathways.
Quantitative Data: Antinociceptive Potency
The analgesic potency of diacetylmorphine is often compared to morphine using the ED50 value, which is the dose required to produce a therapeutic effect in 50% of the population.[5] Diacetylmorphine is consistently reported to be more potent than morphine in various animal models of pain.
| Compound | Pain Model | Animal Model | Route of Administration | ED50 (mg/kg) | Potency Ratio (Diacetylmorphine:Morphine) | Reference(s) |
| Diacetylmorphine | Hot Plate | Mouse | Subcutaneous (s.c.) | 4.9 (at 30 min) | ~3-10x more potent | [6][7] |
| Morphine | Hot Plate | Mouse | Subcutaneous (s.c.) | ~2.6-4.9 | - | [8] |
| Diacetylmorphine | Tail Clip | Mouse | Subcutaneous (s.c.) | 1.0 (at 30 min) | ~3-10x more potent | [6][7] |
| Morphine | Tail-Flick | Rat | Subcutaneous (s.c.) | ~2.6-5.7 | - | [8] |
| Morphine | Formalin Test (Phase 1) | Mouse | Subcutaneous (s.c.) | 2.45 | - | [9] |
| Morphine | Formalin Test (Phase 2) | Mouse | Subcutaneous (s.c.) | 3.52 | - | [9] |
Note: ED50 values can vary depending on the specific experimental conditions, including the strain of the animal, the precise parameters of the pain model, and the time of measurement after drug administration.
Experimental Protocols
Detailed methodologies for assessing the analgesic effects of diacetylmorphine in common pain research models are provided below.
Hot Plate Test
The hot plate test is a model of thermal nociception that measures the latency of a rodent to react to a heated surface.[10] This test is primarily used to evaluate centrally acting analgesics.
Protocol:
-
Animal Acclimatization: Allow mice or rats to acclimate to the testing room for at least 30 minutes before the experiment.
-
Apparatus: Use a hot plate analgesia meter with the surface temperature maintained at a constant temperature (e.g., 52 ± 0.5°C or 55 ± 0.5°C).[11][12]
-
Baseline Latency: Place each animal individually on the hot plate and start a timer. The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.[11]
-
Drug Administration: Administer diacetylmorphine or vehicle via the desired route (e.g., subcutaneous, intravenous). Doses should be selected to generate a dose-response curve.
-
Test Latency: At a predetermined time after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency as described for the baseline.[13]
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
Tail-Flick Test
The tail-flick test is another model of thermal nociception that measures the latency of a rodent to withdraw its tail from a radiant heat source.[14] This test is particularly sensitive to spinal analgesics.
Protocol:
-
Animal Restraint: Gently restrain the mouse or rat, allowing the tail to be exposed.
-
Apparatus: Use a tail-flick analgesiometer that focuses a beam of high-intensity light on the ventral surface of the tail.
-
Baseline Latency: Apply the radiant heat to the tail and measure the time it takes for the animal to flick its tail out of the beam. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[10]
-
Drug Administration: Administer diacetylmorphine or vehicle. For rapid onset, the intravenous route via the tail vein is often used.
-
Test Latency: At various time points after drug administration (e.g., 15, 30, 60 minutes), re-measure the tail-flick latency.[10]
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Formalin Test
The formalin test is a model of tonic, inflammatory pain that involves the injection of a dilute formalin solution into the paw of a rodent.[15] It produces a biphasic pain response, with an early neurogenic phase and a later inflammatory phase.
Protocol:
-
Animal Acclimatization: Place the animal in an observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer diacetylmorphine or vehicle subcutaneously or intraperitoneally at a predetermined time before the formalin injection (e.g., 30 minutes).[16]
-
Formalin Injection: Inject a small volume (e.g., 20 µl) of dilute formalin solution (e.g., 1-5% in saline) into the plantar surface of one hind paw.[15][16]
-
Observation: Immediately after the formalin injection, observe the animal and record the cumulative time spent licking or biting the injected paw.
-
Data Collection: The observation period is typically divided into two phases:
-
Data Analysis: The total time spent licking or biting in each phase is used as a measure of nociception. The analgesic effect is calculated as the percentage reduction in licking/biting time in the drug-treated group compared to the vehicle-treated group.
Conclusion
Diacetylmorphine is a potent analgesic in preclinical pain models, demonstrating significantly higher potency than morphine. Its rapid onset of action and distinct metabolic profile provide a valuable tool for investigating the neurobiology of opioid analgesia. The experimental protocols detailed in these application notes offer a standardized approach for evaluating the antinociceptive effects of diacetylmorphine and other opioid compounds. Careful consideration of experimental parameters and appropriate data analysis are crucial for obtaining reliable and reproducible results in pain research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of subcutaneously administered diacetylmorphine, 6-acetylmorphine and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Duration of analgesia in mice after heroin by two testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jcdr.net [jcdr.net]
- 9. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. brieflands.com [brieflands.com]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Forensic Analysis of Illicit Heroin Samples for Diacetylmorphine Content
Abstract
This application note provides detailed protocols for the quantitative analysis of diacetylmorphine (heroin) in illicitly seized samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methodologies are fundamental in forensic laboratories for determining the purity of heroin samples, which is crucial for legal proceedings, drug trafficking intelligence, and public health monitoring. This document outlines the necessary reagents, sample preparation procedures, instrumental conditions, and data analysis steps for researchers, scientists, and drug development professionals.
Introduction
Diacetylmorphine is the primary psychoactive component in illicit heroin. Street samples are often complex mixtures containing diacetylmorphine, by-products from its synthesis (such as 6-monoacetylmorphine (6-MAM), morphine, and acetylcodeine), as well as various cutting agents and adulterants like caffeine, paracetamol, and sugars.[1][2] Accurate quantification of diacetylmorphine is essential for forensic drug analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique, often considered a "gold standard" in forensic substance identification.[3] High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection offers a robust and reliable alternative for quantification.[2][4] This note details validated methods for both techniques.
Quantitative Data Summary
The composition of illicit heroin samples can vary significantly depending on the manufacturing process and origin.[5][6] The following tables summarize typical components identified and their potential concentration ranges based on forensic findings.
Table 1: Common Opium-Related Alkaloids and By-products in Illicit Heroin.
| Compound | Typical Role in Sample |
| Diacetylmorphine (Heroin) | Primary active component |
| 6-Monoacetylmorphine (6-MAM) | Intermediate in synthesis and degradation product |
| Morphine | Precursor and degradation product |
| Acetylcodeine | By-product of acetylation of codeine present in opium |
| Codeine | Natural opium alkaloid |
| Noscapine | Natural opium alkaloid |
| Papaverine | Natural opium alkaloid |
Table 2: Common Adulterants and Cutting Agents Found in Illicit Heroin Samples.
| Compound | Common Use |
| Caffeine | Adulterant to mimic some physiological effects[5] |
| Paracetamol (Acetaminophen) | Cutting agent |
| Phenobarbital | Adulterant |
| Sugars (e.g., Lactose, Sucrose) | Diluent to increase bulk[1] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis provides high specificity for the identification and quantification of diacetylmorphine and related compounds.[6][7] Derivatization is often employed to improve the chromatographic properties of the analytes.[8]
3.1.1. Reagents and Materials
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
Pyridine (ACS grade)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as a silylating agent[5]
-
Internal Standard (IS), e.g., SKF525A or a deuterated analog[6][7]
-
Diacetylmorphine reference standard
-
Glass vials with PTFE-lined caps
-
Sonicator
-
Heating block or oven
3.1.2. Sample Preparation
-
Accurately weigh approximately 5 mg of the homogenized illicit heroin sample into a glass vial.[5]
-
Add 1.0 mL of a methanol:chloroform (4:1 v/v) solution containing the internal standard at a known concentration.[5]
-
Cap the vial and sonicate for 10 minutes to ensure complete dissolution.[5]
-
Centrifuge the sample if particulates are present and transfer the supernatant to a clean vial.
3.1.3. Derivatization (Silylation)
-
Evaporate a 100 µL aliquot of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 150 µL of a chloroform:pyridine (5:1 v/v) mixture.[5]
-
Add 50 µL of MSTFA.[5]
-
Cap the vial tightly and heat at 70°C for 10 minutes.[5]
-
Allow the sample to cool to room temperature for approximately 1 hour before injection.[5]
3.1.4. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent GC system or equivalent
-
Column: HP-5 (5% phenyl methyl siloxane) or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness[9]
-
Injection Port Temperature: 270°C[3]
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1-2 µL[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min)[3]
-
Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute, then ramp at 10°C/min to 270°C and hold for 10 minutes.[3]
-
Mass Spectrometer: Agilent MSD or equivalent
-
Transfer Line Temperature: 250°C[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 amu[3]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC with UV detection is a robust method for the quantification of diacetylmorphine, particularly in samples with high concentrations.[2]
3.2.1. Reagents and Materials
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Diacetylmorphine reference standard
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
Autosampler vials
3.2.2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of the homogenized illicit heroin sample into a volumetric flask.[2]
-
Dissolve the sample in a known volume of methanol (e.g., 4.0 mL) and sonicate for 15 minutes.[2]
-
Dilute the solution 1:10 with water.[2]
-
Filter the diluted solution through a 0.45 µm syringe filter into an autosampler vial.[2]
3.2.3. HPLC Instrumental Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-PDA detector
-
Column: C18 reversed-phase column (e.g., Merck LiChrospher 60 RP-select B), 4.6 x 250 mm, 5 µm particle size[2]
-
Mobile Phase: A gradient of HPLC grade water, acetonitrile, and methanol, each containing 0.1% sulfuric acid.[2]
-
Flow Rate: 1.8 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Column Temperature: Ambient or controlled at 25°C
-
Detector Wavelength: 230 nm[2]
Visualizations
The following diagrams illustrate the logical workflows for the described analytical protocols.
Caption: Experimental workflow for GC-MS analysis of diacetylmorphine.
Caption: Experimental workflow for HPLC-UV analysis of diacetylmorphine.
Conclusion
The GC-MS and HPLC methods detailed in this application note are reliable and robust for the routine forensic analysis of illicit heroin samples. Proper sample preparation and adherence to the specified instrumental parameters are critical for obtaining accurate and reproducible quantitative results for diacetylmorphine. The choice between GC-MS and HPLC may depend on the available instrumentation, the required level of specificity, and the sample throughput needs of the laboratory. Both techniques, when properly validated, provide essential data for law enforcement and public health agencies.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. dl.astm.org [dl.astm.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Forensic Analysis of a Confiscated Illicit Heroin Sample [gavinpublishers.com]
- 6. Component Analysis of Illicit Heroin Samples With GC/MS and Its Application in Source Identification | Office of Justice Programs [ojp.gov]
- 7. Component analysis of illicit heroin samples with GC/MS and its application in source identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Challenges in detecting diacetylmorphine due to rapid hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the detection of diacetylmorphine (heroin) due to its rapid hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is diacetylmorphine so difficult to detect in biological samples?
A1: Diacetylmorphine (heroin) is a semi-synthetic opioid that undergoes rapid hydrolysis, or breakdown, in the body and in biological samples.[1][2][3] This rapid degradation is catalyzed by esterase enzymes present in blood and various tissues, and is also influenced by pH and temperature.[4][5] The molecule is quickly converted into its metabolites, 6-monoacetylmorphine (6-MAM) and then morphine.[1][6][7] The plasma half-life of diacetylmorphine is extremely short, estimated to be between 2 to 8 minutes, making the detection of the parent drug challenging unless samples are collected very soon after administration.[3]
Q2: What are the main metabolites of diacetylmorphine I should be looking for?
A2: The primary and most indicative metabolite of diacetylmorphine is 6-monoacetylmorphine (6-MAM), which is unique to heroin metabolism.[1] Subsequently, 6-MAM is further hydrolyzed to morphine.[6][8] Therefore, the detection of 6-MAM is a strong indicator of recent heroin use. Morphine is also a major metabolite, but its presence can also indicate the use of morphine or codeine.[8] Other metabolites that can be identified include normorphine and glucuronide conjugates of morphine and 6-MAM.[9]
Q3: What is the optimal pH and temperature for storing samples containing diacetylmorphine?
A3: To minimize the rapid hydrolysis of diacetylmorphine, samples should be stored at low temperatures and a slightly acidic pH. Studies have shown that diacetylmorphine is most stable at a pH between 4 and 5.[10] At alkaline pH, the rate of deacetylation increases significantly.[11][12] It is recommended to store samples on ice immediately after collection and freeze them at -80°C for long-term storage.[4]
Q4: Can I use standard blood collection tubes for samples intended for diacetylmorphine analysis?
A4: It is highly recommended to use blood collection tubes containing an esterase inhibitor, such as sodium fluoride (B91410) (NaF).[4][13] Esterases in the blood will rapidly degrade diacetylmorphine in vitro. The addition of NaF helps to inhibit this enzymatic activity and preserve the integrity of the analyte.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Diacetylmorphine not detected, but 6-MAM and/or Morphine are present. | Rapid in vivo metabolism and/or post-collection hydrolysis. | This is a common finding due to the short half-life of diacetylmorphine. The presence of 6-MAM is a strong confirmation of heroin use. Ensure that sample collection time relative to administration is as short as possible for future experiments. For existing samples, focus on the accurate quantification of 6-MAM and morphine. |
| Low or inconsistent recovery of diacetylmorphine. | Inadequate inhibition of esterase activity; Improper sample storage (temperature or pH); Suboptimal extraction procedure. | - Use collection tubes with sodium fluoride (NaF) and keep samples on ice.[4][13]- Adjust sample pH to 4-5.[10]- Freeze samples at -80°C as soon as possible.[4]- Utilize a validated solid-phase extraction (SPE) method with ice-cold solvents.[14][15] |
| Interference from other compounds in the sample. | Presence of adulterants or other drugs in illicit heroin samples; Matrix effects from the biological sample. | - Employ a highly selective analytical method such as LC-MS/MS.[1][2]- Develop a robust sample clean-up procedure, potentially using mixed-mode solid-phase extraction. |
| Analyte degradation during sample preparation. | High temperatures during extraction or evaporation steps; Use of harsh chemicals (e.g., strong acids for hydrolysis). | - Perform all sample preparation steps at low temperatures (on ice).[4]- Avoid acid hydrolysis for the detection of 6-MAM as it can be converted to morphine.[16]- Use enzymatic hydrolysis if glucuronide cleavage is necessary.[17][18] |
Quantitative Data Summary
Table 1: Half-life of Diacetylmorphine in Human Plasma at Different Temperatures
| Temperature (°C) | Half-life (minutes) |
| 4 | 354[11][12] |
| 25 | 18[11][12] |
| 37 | 3[11][12] |
Table 2: Stability of Diacetylmorphine in Different Biological Matrices
| Biological Matrix | Key Stability Findings |
| Rat Whole Blood | Less stable than plasma; rapid degradation to 6-MAM.[4][14] |
| Rat Plasma | More stable than whole blood but still requires esterase inhibitors and low temperature.[4] |
| Rat Brain Homogenate | More stable matrix for heroin compared to blood matrices.[4][14] |
| Cell Culture Media | Half-life of approximately 1.4 hours, indicating significant non-enzymatic hydrolysis under typical cell culture conditions (pH and temperature).[5] |
Experimental Protocols
Protocol 1: Sample Collection and Stabilization for Diacetylmorphine Analysis
-
Blood Collection:
-
Use vacutainer tubes containing sodium fluoride (NaF) as an esterase inhibitor.
-
Immediately after collection, place the tube on ice.
-
-
Plasma Separation:
-
Centrifuge the blood sample at approximately 3500 rpm for 5 minutes at 4°C.[13]
-
Transfer the resulting plasma to a clean polypropylene (B1209903) tube.
-
-
pH Adjustment (Optional but Recommended):
-
Add a small volume of a suitable buffer to adjust the plasma pH to approximately 4-5.
-
-
Storage:
-
For short-term storage (up to 24 hours), store the plasma at 4°C.
-
For long-term storage, immediately freeze the plasma samples at -80°C.[4]
-
Protocol 2: Solid-Phase Extraction (SPE) for Diacetylmorphine and its Metabolites
This is a general protocol and may need optimization based on the specific SPE cartridge and sample volume.
-
Conditioning:
-
Condition a mixed-mode SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of deionized water, and finally 1-2 mL of a pH 4-5 buffer. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Thaw the plasma sample on ice.
-
Vortex the sample and load it onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1-2 mL of the pH 4-5 buffer to remove interfering substances.
-
Follow with a wash of a non-polar solvent (e.g., hexane) to remove lipids.
-
-
Elution:
-
Elute the analytes with a suitable solvent mixture, such as ethyl acetate/isopropanol/ammonium hydroxide.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature.
-
Reconstitute the residue in a small volume of the mobile phase used for the analytical instrument (e.g., LC-MS/MS).
-
Visualizations
Caption: Hydrolysis pathway of diacetylmorphine.
Caption: Recommended experimental workflow for diacetylmorphine analysis.
Caption: Troubleshooting decision flow for diacetylmorphine detection.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of heroin, 6-monoacetylmorphine, and morphine in biological samples and validation of an LC–MS assay for delayed analyses of pharmacokinetic samples in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacetylmorphine degradation to 6-monoacetylmorphine and morphine in cell culture: implications for in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. researchgate.net [researchgate.net]
- 8. Heroin-Related Compounds and Metabolic Ratios in Postmortem Samples Using LC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of diacetylmorphine metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The effect of temperature and pH on the deacetylation of diamorphine in aqueous solution and in human plasma | Semantic Scholar [semanticscholar.org]
- 12. The effect of temperature and pH on the deacetylation of diamorphine in aqueous solution and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of heroin, 6-monoacetylmorphine, and morphine in biological samples and validation of an LC-MS assay for delayed analyses of pharmacokinetic samples in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.umn.edu [experts.umn.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault [mdpi.com]
- 18. imcstips.com [imcstips.com]
Improving the stability of diacetylmorphine in blood samples for analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of diacetylmorphine (heroin) in blood samples for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: Why is diacetylmorphine so unstable in blood samples?
Diacetylmorphine (DAM) is a prodrug that is highly susceptible to rapid in-vitro hydrolysis by esterase enzymes present in blood.[1][2] This enzymatic degradation begins immediately upon collection, converting diacetylmorphine first to 6-monoacetylmorphine (6-MAM) and subsequently to morphine.[3][4] The half-life of diacetylmorphine in blood is extremely short, estimated to be between two to eight minutes, making its detection challenging without immediate and effective stabilization measures.[1][5][6]
Q2: What is the primary degradation pathway of diacetylmorphine in blood?
The degradation follows a two-step enzymatic hydrolysis process. First, diacetylmorphine is deacetylated to the active metabolite 6-monoacetylmorphine (6-MAM). This reaction is primarily catalyzed by serum cholinesterases and other esterases found in plasma and red blood cells.[4][7] Subsequently, 6-MAM is further hydrolyzed to morphine.[3] Morphine is then metabolized, mainly in the liver, into more water-soluble compounds like morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G) for excretion.[3]
Q3: What are the recommended preservatives to prevent diacetylmorphine degradation?
The most widely recommended preservative is sodium fluoride (B91410) (NaF) .[3][8] Sodium fluoride acts as an enzyme inhibitor, effectively slowing the activity of the esterases responsible for diacetylmorphine hydrolysis.[3][9] It also serves as an antimicrobial agent.[8] A concentration of 4 mg/mL has been shown to be effective.[9][10] While higher concentrations of NaF can be used, they may induce hemolysis in whole blood samples.[9][10] Other general esterase inhibitors can also be used, but their potential for creating matrix effects during LC-MS/MS analysis should be carefully evaluated.[11]
Q4: What is the optimal storage temperature for blood samples containing diacetylmorphine?
Low temperature is critical for preserving diacetylmorphine. Samples should be collected on ice and stored frozen, ideally at -80°C , to minimize degradation.[9][12] Storage at -20°C is also a viable option, significantly reducing analyte loss compared to refrigeration at 4°C.[8] One study noted that after one month at 4°C, 6-acetylmorphine (B159328) concentrations fell by 93%, whereas storage at -20°C limited the loss.[8] Most degradation in frozen samples occurs within the first few hours of the freezing process.[9]
Q5: How does pH affect diacetylmorphine stability?
A low pH environment enhances the stability of diacetylmorphine. Acidifying samples to a pH of approximately 3.0 using an ice-cold acidic buffer (e.g., 10 mM formate (B1220265) buffer) immediately after collection has been shown to be an effective stabilization strategy, often used in conjunction with sodium fluoride.[5][9][12]
Q6: What is the difference in stability between whole blood, plasma, and serum?
Diacetylmorphine degradation is fastest in whole blood, followed by plasma.[9][10] This is attributed to the high concentration of esterases associated with red blood cells, which are responsible for the majority of hydrolysis.[7][13] Therefore, if plasma is the target matrix, it is crucial to centrifuge the blood sample immediately after collection under refrigerated conditions and separate the plasma.
Q7: Can I use dried blood spots (DBS) for diacetylmorphine analysis?
Yes, the dried blood spot (DBS) matrix has been shown to be an excellent medium for stabilizing 6-acetylmorphine (6-AM), a key indicator of heroin use.[14] In one study, 6-AM degraded rapidly in whole blood at both 4°C and 40°C, but was significantly more stable in DBS.[14] This makes DBS a precise and inexpensive option for analyzing small blood volumes.[14]
Troubleshooting Guide
Issue 1: Diacetylmorphine is not detected, but its metabolites (6-MAM, Morphine) are present.
-
Probable Cause: This is a common finding and often indicates rapid, complete hydrolysis of the parent drug before analysis. The short half-life of diacetylmorphine (2-8 minutes) means that even minor delays or suboptimal preservation can lead to its complete degradation into 6-MAM and morphine.[1][5][6]
-
Solution:
-
Review Collection Protocol: Ensure blood is drawn directly into tubes containing an appropriate concentration of sodium fluoride (e.g., 4 mg/mL).[9][10]
-
Minimize Time to Freezing: The time between sample collection and freezing should be minimized. Samples should be placed on ice immediately and frozen at -80°C as soon as possible.[9]
-
Confirm with 6-MAM: The presence of 6-MAM is a definitive biomarker for heroin use.[6][15] Its presence confirms the original sample contained diacetylmorphine.
-
Issue 2: Low or inconsistent recovery of diacetylmorphine across samples.
-
Probable Cause 1: Inadequate Enzyme Inhibition. The concentration or distribution of the sodium fluoride preservative may be insufficient, or the time elapsed before the inhibitor could act was too long, leading to variable degradation.
-
Solution 1: Ensure collection tubes are adequately filled and inverted gently to mix the blood with the preservative. Use a validated concentration of NaF and consider adding an acidic buffer to further slow degradation.[9]
-
Probable Cause 2: Temperature Fluctuations. Inconsistent temperature management during collection, processing (e.g., centrifugation not refrigerated), or storage can lead to variable rates of hydrolysis.
-
Solution 2: Maintain a strict cold chain. Use pre-chilled tubes, perform centrifugation at 4°C, and process samples on ice.[9][12] Ensure storage freezers maintain a stable temperature without frequent freeze-thaw cycles.[8]
Issue 3: Evidence of continued degradation even with preservatives.
-
Probable Cause: While preservatives like NaF significantly slow enzymatic activity, they may not halt it completely, especially if storage temperatures are not sufficiently low or if the pH is not acidic. Degradation can still occur, albeit at a much slower rate.
-
Solution: For maximum stability, a multi-faceted approach is required. Combine the use of sodium fluoride with immediate sample acidification (e.g., pH 3.0 formate buffer) and deep freezing (-80°C).[9][12] Storing samples as dried pellets after solid-phase extraction has been identified as the most stable environment.[9][10]
Issue 4: Hemolysis is observed in the blood sample.
-
Probable Cause: High concentrations of sodium fluoride can cause red blood cells to rupture (hemolysis).[9][10] Physical stress on the sample, such as vigorous shaking or improper needle gauge during collection, can also be a cause.
-
Solution:
-
Optimize Preservative Concentration: Use the lowest validated concentration of NaF that provides adequate stability. A concentration of 4 mg/mL has been shown to be effective while minimizing hemolysis risk.[9][10]
-
Improve Collection Technique: Use appropriate phlebotomy techniques to minimize mechanical stress on red blood cells. Gently invert tubes to mix instead of shaking.
-
Data on Diacetylmorphine and Metabolite Stability
The following tables summarize quantitative data on the stability of heroin and its metabolites under various storage conditions.
Table 1: Stability of Heroin in Rat Blood vs. Plasma During Sample Processing
| Matrix | Preservative | Processing Condition | % Decrease in Heroin |
| Rat Whole Blood | Sodium Fluoride (NaF) | Centrifugation | 56.4% |
| Rat Plasma | Sodium Fluoride (NaF) | Centrifugation | 5.9% |
Data sourced from Jones et al. (2013).[9] This table highlights the significantly greater stability of heroin in plasma compared to whole blood, even with NaF present, due to the high concentration of esterases in red blood cells.
Table 2: Stability of 6-Acetylmorphine (6-AM) in Blood Under Different Storage Conditions
| Storage Temperature | Storage Duration | Preservative | % Decrease in 6-AM |
| 4°C | 1 Month | None | 93% |
| -20°C | 3 Months | None | 72% |
Data interpreted from a study by Nikolaou et al., as cited in Wiley Analytical Science (2014).[8] The study noted that sodium fluoride had a positive effect on stability under all conditions.
Experimental Protocols
Protocol 1: Recommended Blood Sample Collection and Preservation
This protocol outlines the critical steps for collecting and preserving whole blood or plasma to ensure the stability of diacetylmorphine.
-
Materials:
-
Blood collection tubes containing Sodium Fluoride (to achieve a final concentration of 4 mg/mL).
-
Ice bath.
-
Refrigerated centrifuge (4°C).
-
Ice-cold 10 mM formate buffer (pH 3.0) containing 4 mg/mL Sodium Fluoride.
-
Cryogenic vials for storage.
-
-80°C freezer.
-
-
Procedure:
-
Pre-chill the sodium fluoride blood collection tubes on ice.
-
Collect the blood sample directly into the chilled tube.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the preservative.
-
Place the tube immediately into an ice bath. Transport to the lab on ice.
-
For Plasma: Centrifuge the sample as soon as possible at 3500 rpm for 5 minutes at 4°C.[12]
-
Immediately transfer the supernatant (plasma) to a new tube.
-
For both Whole Blood and Plasma: Add an equal volume of ice-cold 10 mM formate buffer (pH 3.0 with 4 mg/mL NaF) to the sample (1:1 dilution).[12]
-
Vortex briefly and transfer aliquots into labeled cryogenic vials.
-
Immediately store the vials at -80°C until analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Diacetylmorphine and Metabolites
This protocol provides a general workflow for extracting diacetylmorphine and its metabolites from stabilized plasma samples using SPE, adapted from methodologies described in the literature.[9][15]
-
Materials:
-
Mixed-mode cation exchange (MCX) SPE cartridges.
-
SPE vacuum manifold.
-
0.15 N HCl.
-
Methanol (B129727) (ice-cold).
-
Acetonitrile (ice-cold).
-
Elution solvent (e.g., methanol or other specified solvent).
-
Nitrogen evaporator.
-
LC-MS/MS system.
-
-
Procedure:
-
Sample Pre-treatment: Thaw stabilized plasma samples on ice. Add 50 µL of deuterated internal standards to 500 µL of plasma, then acidify with 0.15 N HCl.[3]
-
Cartridge Conditioning: Condition the MCX SPE cartridge according to the manufacturer's instructions, typically involving sequential washes with methanol and water/buffer. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly under gravity or light vacuum.
-
Washing: Wash the cartridge with an appropriate solvent (e.g., ammonium (B1175870) carbonate buffer followed by methanol) to remove interferences.[15] Use ice-cold solvents where possible.
-
Drying: Dry the cartridge thoroughly under high vacuum for at least 5 minutes.
-
Elution: Elute the analytes of interest from the cartridge using the specified elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at a low temperature (e.g., 40°C).[15]
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for your LC-MS/MS analysis.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.
-
Visualizations
Caption: Metabolic pathway of diacetylmorphine in blood.
Caption: Recommended workflow for diacetylmorphine sample handling.
Caption: Troubleshooting logic for diacetylmorphine analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. OUH - Heroin: From Injection to Treatment [ous-research.no]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Hydrolysis of diacetylmorphine (heroin) by human serum cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identifying cases of heroin toxicity where 6-acetylmorphine (6-AM) is not detected by toxicological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacetylmorphine (heroin) hydrolases in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Stability of heroin, 6-monoacetylmorphine, and morphine in biological samples and validation of an LC–MS assay for delayed analyses of pharmacokinetic samples in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of heroin, 6-monoacetylmorphine, and morphine in biological samples and validation of an LC-MS assay for delayed analyses of pharmacokinetic samples in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diacetylmorphine (heroin) hydrolases in human blood. | Semantic Scholar [semanticscholar.org]
- 14. Determination of morphine and 6-acetylmorphine in blood with use of dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Diacetylmorphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of diacetylmorphine (heroin) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of diacetylmorphine?
A1: Matrix effects are the alteration of the ionization efficiency of diacetylmorphine and its metabolites by co-eluting compounds from the biological sample matrix (e.g., plasma, urine, blood).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the analytical method.[1][2]
Q2: What are the common sources of matrix effects in biological samples for diacetylmorphine analysis?
A2: The primary sources of matrix effects in biofluids are endogenous components that are co-extracted with the analytes of interest.[1] These include:
-
Phospholipids: Abundant in plasma and whole blood, they are a major cause of ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: Can interfere with droplet formation and evaporation in the ion source.[1]
-
Proteins: Residual proteins not removed during sample preparation can interfere with ionization.[1]
-
Other endogenous molecules: Lipids, sugars, and salts can also contribute to matrix effects.[1]
Q3: How can I determine if my diacetylmorphine analysis is affected by matrix effects?
A3: The presence of matrix effects can be assessed using two main methods:
-
Post-Column Infusion: A constant flow of a diacetylmorphine standard is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any significant dip or rise in the baseline signal at the retention time of diacetylmorphine indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike Method: The response of diacetylmorphine spiked into a blank matrix extract is compared to the response of the same standard in a neat solvent at the same concentration. The difference in response provides a quantitative measure of the matrix effect.[3]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable way to compensate for matrix effects. A SIL-IS, such as diacetylmorphine-d3 or diacetylmorphine-d6, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guides
Issue 1: Poor recovery of diacetylmorphine during sample preparation.
Possible Cause & Solution:
-
Suboptimal pH during extraction: Diacetylmorphine and its metabolites are basic compounds. Ensure the pH of the sample is adjusted appropriately for the chosen extraction method (e.g., basic pH for LLE with organic solvents, specific pH for SPE sorbent interaction).
-
Inefficient extraction solvent (LLE): The choice of organic solvent is critical. A mixture of solvents, such as chloroform-isopropanol, is often more effective than a single solvent.
-
Improper SPE cartridge conditioning or elution: Ensure the SPE cartridge is conditioned and equilibrated according to the manufacturer's instructions. The elution solvent must be strong enough to disrupt the interaction between the analytes and the sorbent.
-
Analyte degradation: Diacetylmorphine can degrade to 6-monoacetylmorphine (6-MAM) and morphine, especially at non-optimal pH or temperature. It is crucial to work with cooled samples and solvents and to process them promptly.[4]
Issue 2: Significant ion suppression is observed.
Possible Cause & Solution:
-
Insufficient sample cleanup: The sample preparation method may not be adequately removing matrix components like phospholipids. Consider switching to a more rigorous technique. For example, if using protein precipitation, try solid phase extraction (SPE) which generally provides cleaner extracts.
-
Co-elution of matrix components: Optimize the chromatographic method to separate diacetylmorphine from interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
High concentration of non-volatile salts: Reduce the concentration of salts in the final extract by modifying the sample preparation protocol or using a desalting step.
-
Choice of ionization source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrument allows, testing APCI might be beneficial.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of quantitative data for different techniques used in the analysis of diacetylmorphine and related opioids.
| Sample Preparation Technique | Analyte(s) | Biological Matrix | Average Recovery (%) | Matrix Effect (%) | Citation(s) |
| Solid Phase Extraction (SPE) | Diacetylmorphine & Metabolites | Human Plasma | > 87 | Negligible (99-125) | [1] |
| 6-Acetylmorphine | Human Urine | 85 - 95 | Not explicitly quantified but method showed good accuracy | [4] | |
| Opioids (general) | Plasma & Urine | High and consistent | Excellent | [1] | |
| Liquid-Liquid Extraction (LLE) | Diacetylmorphine Metabolites | Urine & Postmortem Plasma | Good | Not explicitly quantified | [5] |
| Opioids (general) | Plasma & Urine | Lower than SPE, especially for polar analytes | Higher variability than SPE | [1] | |
| Protein Precipitation (PP) | Diacetylmorphine & Metabolites | Human Plasma | High (>87%) | Negligible (99-125%) | [1] |
| Opioids (general) | Plasma | High but with significant matrix interference | Highest matrix interference |
Note: The data presented is synthesized from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Solid Phase Extraction (SPE) Protocol for Diacetylmorphine in Human Plasma
This protocol is a representative example and may require optimization for specific applications.
-
Sample Pre-treatment: To 1 mL of plasma, add a deuterated internal standard solution (e.g., diacetylmorphine-d3). Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge sequentially with 1 mL of deionized water, 1 mL of 0.1 M acetic acid, and 1 mL of methanol to remove interfering substances.
-
Elution: Elute diacetylmorphine and its metabolites with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid-Liquid Extraction (LLE) Protocol for Diacetylmorphine Metabolites in Urine
-
Sample Pre-treatment: To 1 mL of urine, add a deuterated internal standard. Adjust the sample pH to 9.0 with a suitable buffer (e.g., ammonium carbonate).
-
Extraction: Add 5 mL of a chloroform:isopropanol (9:1 v/v) mixture. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
Protein Precipitation (PP) Protocol for Diacetylmorphine in Whole Blood
-
Sample Pre-treatment: To 100 µL of whole blood, add a deuterated internal standard.
-
Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in a suitable volume of the initial mobile phase to concentrate the sample and exchange the solvent.
Mandatory Visualizations
Caption: Experimental workflow for diacetylmorphine analysis.
References
- 1. waters.com [waters.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing the degradation of 6-monoacetylmorphine (6-MAM) during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for minimizing the degradation of 6-monoacetylmorphine (6-MAM) during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 6-MAM?
A1: The primary degradation pathway for 6-monoacetylmorphine (6-MAM) is hydrolysis, where it is converted to morphine.[1][2] This process can be catalyzed by esterase enzymes present in biological matrices like blood and plasma, and is also influenced by pH and temperature.[3]
Q2: What are the main factors that influence the stability of 6-MAM in biological samples?
A2: The stability of 6-MAM is primarily affected by:
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[3][4]
-
pH: Alkaline conditions promote the degradation of 6-MAM.[3][5]
-
Enzymatic Activity: Esterases in biological samples, particularly in whole blood and plasma, rapidly hydrolyze 6-MAM to morphine.[1][3]
-
Matrix Type: Degradation rates can vary between different biological matrices, with faster degradation observed in whole blood compared to plasma or brain homogenate.[3][6]
Q3: What are the recommended storage temperatures for 6-MAM samples?
A3: For optimal stability, it is recommended to store 6-MAM samples at low temperatures. Storage at -20°C or -80°C is preferable for long-term stability.[5][7][8] Refrigeration at 4°C can be used for short-term storage, but degradation will still occur, albeit at a slower rate than at room temperature.[5][7]
Q4: How does pH affect 6-MAM stability and what is the optimal pH for storage?
A4: 6-MAM is more stable in acidic conditions. A low pH (around 3.0 to 4.0) helps to minimize hydrolysis.[3][5] For urine samples, buffering to pH 4 has been shown to improve the stability of 6-MAM.[5]
Q5: Should I use preservatives for storing 6-MAM samples?
A5: Yes, the use of preservatives is highly recommended, especially for blood and plasma samples. Sodium fluoride (B91410) (NaF) is a commonly used esterase inhibitor that significantly enhances the stability of 6-MAM by preventing enzymatic degradation.[3][5][7] A concentration of 1% NaF in blood samples is often recommended.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable 6-MAM levels in freshly collected samples. | Rapid enzymatic degradation post-collection. | Add an esterase inhibitor like sodium fluoride (NaF) to the collection tube immediately. Keep samples on ice during handling and processing.[3] |
| Significant decrease in 6-MAM concentration after short-term storage. | Inappropriate storage temperature (e.g., room temperature). Improper pH of the sample matrix. | Store samples at 4°C for short-term storage or, preferably, freeze at -20°C or -80°C.[5][7] For urine samples, adjust the pH to approximately 4.0.[5] |
| Inconsistent 6-MAM results between replicate analyses. | Sample heterogeneity. Freeze-thaw cycles. | Ensure samples are thoroughly mixed before aliquoting. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Formation of morphine in 6-MAM standards. | Hydrolysis of 6-MAM in the standard solution. | Prepare fresh working standards regularly. Store stock solutions in an appropriate solvent (e.g., acetonitrile) at -20°C.[3] |
| False positive 6-MAM detection in samples with high morphine concentrations. | Acetylation of morphine during sample preparation, particularly during enzymatic hydrolysis with acetate (B1210297) buffers. | Use an alternative buffer system, such as citrate (B86180) buffer, for enzymatic hydrolysis to prevent the formation of 6-MAM from morphine.[9] |
Quantitative Data Summary
Table 1: Stability of 6-MAM in Blood Samples Under Various Storage Conditions
| Storage Temperature | Preservative | 6-MAM Recovery after 1 Year | Time to Complete Degradation | Reference |
| -20°C | 1% NaF | 47.1 ± 1.5% | > 1 year | [5][7] |
| 4°C | 1% NaF | Not reported | 215 days | [5][7] |
| -20°C | None | Not reported | 45 days | [5][7] |
| 4°C | None | Not reported | 15 days | [5][7] |
Table 2: Stability of 6-MAM in Urine Samples Under Various Storage Conditions
| Storage Temperature | pH | 6-MAM Recovery after 1 Year | Time to Complete Degradation | Reference |
| -20°C | 8 | 85.1 ± 2.0% | > 1 year | [5] |
| 4°C | 4 | 93.7 ± 6.4% | > 1 year | [5] |
| 4°C | 8 | Not reported | 135 days | [5] |
Experimental Protocols
Protocol 1: Collection and Handling of Blood Samples for 6-MAM Analysis
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and an esterase inhibitor, such as sodium fluoride (1% w/v).
-
Immediate Cooling: Place the collected blood tubes on ice immediately to slow down enzymatic activity.
-
Centrifugation: If plasma is required, centrifuge the blood at a low temperature (e.g., 4°C) as soon as possible.
-
pH Adjustment (Optional but Recommended): For plasma, consider adding a small volume of a buffer to lower the pH to around 3.0-4.0. A 10 mM formate (B1220265) buffer at pH 3.0 has been shown to be effective.[3]
-
Aliquoting: Separate the plasma or whole blood into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability.
Protocol 2: Solid-Phase Extraction (SPE) for 6-MAM from Biological Matrices
This protocol is a general guideline and may need optimization based on the specific SPE cartridge and sample type.
-
Sample Pre-treatment:
-
Thaw the sample on ice.
-
Add an internal standard to the sample.
-
Dilute the sample with a low pH buffer (e.g., 10 mM formate buffer, pH 3.0) containing an esterase inhibitor (e.g., 4 mg/mL NaF).[3]
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge sequentially with methanol (B129727) and then with the low pH buffer.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with the low pH buffer to remove interferences.
-
A second wash with a mild organic solvent (e.g., a mixture of the low pH buffer and methanol) may be performed.
-
-
Elution:
-
Elute the analytes (including 6-MAM and morphine) from the cartridge using an appropriate elution solvent (e.g., a mixture of methanol and ammonium (B1175870) hydroxide).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for analysis by LC-MS or GC-MS.
-
Visualizations
Caption: Degradation pathway of heroin to 6-MAM and then to morphine.
Caption: Recommended workflow for 6-MAM sample handling and analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 6-Monoacetylmorphine - Wikipedia [en.wikipedia.org]
- 3. Stability of heroin, 6-monoacetylmorphine, and morphine in biological samples and validation of an LC–MS assay for delayed analyses of pharmacokinetic samples in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of temperature and pH on the deacetylation of diamorphine in aqueous solution and in human plasma [ouci.dntb.gov.ua]
- 5. Stability studies in biological fluids during post-analysis custody. Opiate compounds derived from heroin consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Long-term stability of morphine, codeine, and 6-acetylmorphine in real-life whole blood samples, stored at -20°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myadlm.org [myadlm.org]
Technical Support Center: Enhancing Immunoassay Sensitivity for Diacetylmorphine Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of immunoassays for diacetylmorphine and its unique metabolite, 6-acetylmorphine (B159328) (6-AM).
Frequently Asked Questions (FAQs)
Q1: What is the primary target analyte for confirming heroin use?
A1: The primary and specific biomarker for confirming heroin use is 6-monoacetylmorphine (6-AM).[1][2] Heroin (diacetylmorphine) is rapidly metabolized in the body to 6-AM, which is then further metabolized to morphine.[3] The presence of 6-AM in a urine sample is a definitive indication of recent heroin consumption because it is not a metabolite of codeine or morphine and cannot be formed by the body's acetylation of morphine.[1][3]
Q2: What are the common immunoassay formats used for 6-AM screening?
A2: Common formats include homogeneous enzyme immunoassays like EMIT® (Enzyme Multiplied Immunoassay Technique) and CEDIA™ (Cloned Enzyme Donor Immunoassay), competitive Enzyme-Linked Immunosorbent Assay (ELISA), and lateral flow immunoassays (LFIAs) for point-of-care testing.[3][4][5][6][7] These are typically competitive assays where free 6-AM in the sample competes with a labeled 6-AM conjugate for a limited number of antibody binding sites.[5][6]
Q3: What is the standard cutoff concentration for 6-AM in urine screening?
A3: The widely accepted cutoff concentration for 6-AM in urine for both initial screening and confirmation is 10 ng/mL.[3][7][8][9] This level is mandated by programs like the Substance Abuse and Mental Health Services Administration (SAMHSA) for federal workplace drug testing.[2]
Q4: What is the "matrix effect" and how does it impact 6-AM immunoassays?
A4: The matrix effect refers to the interference caused by various components present in a biological sample (e.g., urine, blood) on the analytical measurement of the target analyte.[10][11] These components can suppress or enhance the immunoassay signal, leading to inaccurate quantification and potentially false negative or positive results.[12] Factors like pH, ionic strength, and the presence of endogenous substances can alter antibody-antigen binding.[11][13]
Troubleshooting Guides
Issue 1: Poor Assay Sensitivity / High Limit of Detection (LOD)
Question: My assay is not sensitive enough to detect 6-AM at the 10 ng/mL cutoff. What are the potential causes and solutions?
| Potential Cause | Recommended Solution |
| Low Antibody Affinity/Specificity | The sensitivity of an immunoassay is fundamentally dependent on the affinity of the antibody for the target analyte.[14][15] Use a high-affinity, highly specific monoclonal antibody targeted to 6-AM to minimize cross-reactivity and improve the signal-to-noise ratio.[16] |
| Suboptimal Reagent Concentrations | The concentrations of the coating antigen (e.g., 6-AM-BSA conjugate) and the detection antibody are critical. Perform a checkerboard titration to determine the optimal concentrations of both reagents that yield the best signal-to-noise ratio. |
| Inefficient Detection System | Colorimetric substrates (like TMB) may not provide sufficient sensitivity. Switch to a more sensitive detection method, such as a chemiluminescent or fluorescent substrate.[17] Chemiluminescence can increase sensitivity by 10 to 20 times compared to colorimetric methods.[17] |
| Insufficient Incubation Time/Temperature | Short incubation times may not allow the binding reaction to reach equilibrium. Increase incubation times (e.g., overnight at 4°C for coating, 2 hours at RT for sample incubation).[14][18] Incubating at 37°C with shaking can also increase the reaction rate.[14] |
| Suboptimal Buffer Composition | The pH and ionic strength of coating, blocking, and washing buffers can significantly impact results.[18] Optimize buffer conditions to ensure they stabilize the antibody-antigen complex and effectively reduce background noise.[18] |
Issue 2: High Rate of False Positives
Question: My immunoassay is showing positive results for samples that are negative upon GC-MS confirmation. How can I reduce false positives?
| Potential Cause | Recommended Solution |
| Cross-Reactivity | The assay antibody may be binding to other structurally related opioids or their metabolites (e.g., morphine, codeine).[19][20] This is a common issue with opiate immunoassays.[21][22] Source a more specific monoclonal antibody for 6-AM. Always confirm presumptive positive results with a more specific method like GC-MS or LC-MS/MS.[1][8][19] |
| Non-Specific Binding (NSB) | Proteins or other molecules in the sample matrix adhere non-specifically to the microplate surface, causing a false signal. Optimize the blocking step by testing different blocking buffers (e.g., increasing BSA concentration to 5%, using non-fat dry milk).[14][18] Also, ensure wash steps are vigorous and sufficient in number to remove unbound reagents.[18] |
| Matrix Effect | Components in the urine matrix can interfere with the assay.[10][11] Dilute the sample in an appropriate assay buffer to minimize the concentration of interfering substances.[15] For complex matrices, consider a sample cleanup step like Solid-Phase Extraction (SPE).[23] |
Issue 3: High Background or "Noisy" Signal
Question: The background signal in my negative control wells is excessively high, making it difficult to distinguish true positive signals. What should I do?
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Open sites on the microplate well surface are binding the detection antibody, leading to a high background. Increase the concentration of the blocking agent or the blocking incubation time.[18] |
| Ineffective Washing | Unbound detection antibody is not being adequately removed. Increase the number of wash cycles (e.g., from 3 to 5) and the volume of wash buffer. Ensure the wash buffer contains an appropriate detergent concentration (e.g., 0.05% Tween-20).[24] |
| High Concentration of Detection Reagent | An excessive amount of enzyme-conjugated antibody can lead to high background. Titrate the detection antibody to find the lowest concentration that still provides a robust positive signal.[25] |
| Contaminated Buffers or Reagents | Bacterial or fungal contamination in buffers can cause high background. Prepare fresh buffers using high-purity water and filter-sterilize them. Investigate reagents for contamination or degradation.[16] |
Quantitative Data Summary
Table 1: Comparison of Immunoassay Performance for 6-AM Screening
| Assay Type | Typical Cutoff | Reported Sensitivity | Reported Specificity | Key Advantages |
| EMIT® II Plus | 10 ng/mL[2] | Analytical sensitivity: 1.1 ng/mL[2] | High; no cross-reactivity to morphine or codeine at tested concentrations[2] | Homogeneous (no wash steps), easily automated[6] |
| CEDIA™ | 10 ng/mL[3] | N/A | High; designed to be specific for 6-AM[3] | Homogeneous, liquid ready-to-use format[6] |
| Chemiluminescence Immunoassay (CI) | N/A | LOD: 95 pg/mL (0.095 ng/mL)[24] | High; IC50 for 6-AM was 0.30 ng/mL[24] | Extremely high sensitivity, suitable for low-concentration samples[17][24] |
| Lateral Flow Immunoassay (LFA) | 4-10 ng/mL[4][20] | As low as 2.1 ng/mL in some studies[20] | High; some tests show no cross-reaction with morphine or codeine[4] | Rapid (results in minutes), suitable for point-of-care[4] |
Table 2: Example Cross-Reactivity Data for a 6-AM Immunoassay
Data is illustrative and varies significantly between manufacturers. Always refer to the specific assay's package insert.
| Compound | Concentration Tested (ng/mL) | Result (at 10 ng/mL 6-AM Cutoff) |
| 6-Acetylmorphine (6-AM) | 10 | Positive |
| Morphine | 100,000 | Negative |
| Morphine-3-glucuronide | 100,000 | Negative |
| Codeine | 100,000 | Negative |
| Diacetylmorphine (Heroin) | 15 | Positive |
| Naloxone | 10,000 | Negative |
| Oxycodone | 100,000 | Negative |
Experimental Protocols
Protocol 1: General Competitive ELISA for 6-AM Screening
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of 6-AM-BSA conjugate (e.g., 1-5 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.[24]
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubate for 2 hours at room temperature to prevent non-specific binding.[24]
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction: In a separate plate or tube, pre-incubate 50 µL of sample (calibrators, controls, or unknown urine samples) with 50 µL of anti-6-AM primary antibody (at its predetermined optimal dilution) for 30 minutes.
-
Incubation: Transfer 100 µL of the sample/antibody mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL/well of enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG). Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2, but increase to five washes.
-
Substrate Addition: Add 100 µL/well of TMB or other HRP substrate. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm. The signal is inversely proportional to the concentration of 6-AM in the sample.[5]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Urine
This protocol reduces matrix effects and concentrates the analyte before analysis.
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., 6-AM-d3 for LC-MS/MS confirmation).[23]
-
Cartridge Conditioning: Condition a mixed-mode polymeric SPE cartridge by sequentially passing methanol (B129727) and then deionized water through it.[23]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.[23]
-
Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.[23]
-
Elution: Elute the 6-AM using an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the immunoassay buffer or mobile phase for LC-MS/MS analysis.[23]
Visualizations
Caption: Metabolic pathway of heroin to 6-AM and morphine.
Caption: Principle of a competitive immunoassay for 6-AM.
References
- 1. Evaluation of an immunoassay procedure to measure 6-monoacetylmorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EMIT II Plus 6-Acetylmorphine Assay - Siemens Healthineers USA [siemens-healthineers.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. analyticaltoxicology.com [analyticaltoxicology.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. diagnostics.roche.com [diagnostics.roche.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Understanding the matrix effect in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. biocompare.com [biocompare.com]
- 18. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 19. benchchem.com [benchchem.com]
- 20. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 21. Quinolones and false-positive urine screening for opiates by immunoassay technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. benchchem.com [benchchem.com]
- 24. Chemiluminescence based immunoassay for the detection of heroin and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
Addressing interference from other opioids in diacetylmorphine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of diacetylmorphine (heroin). It specifically addresses the common challenge of interference from other opioids and metabolites during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in diacetylmorphine quantification?
The most significant interferences in diacetylmorphine analysis arise from its rapid metabolism and the presence of structurally similar compounds. Key interfering substances include:
-
6-Monoacetylmorphine (6-MAM): The primary and unique metabolite of heroin. Due to diacetylmorphine's short half-life, 6-MAM is often present in biological samples and can interfere with analysis if not properly separated.[1][2][3]
-
Morphine: The final major metabolite of heroin. Its presence can also result from the administration of morphine or codeine, complicating the interpretation of results.[2][4]
-
Codeine and its metabolites: Codeine is a naturally occurring opium alkaloid and is sometimes found as an impurity in illicit heroin samples. It can also be a prescribed medication.[5][6]
-
Acetylcodeine: A synthesis byproduct found in some illicit heroin preparations, which can be metabolized to codeine.[7]
-
Structural Isomers: Compounds like hydromorphone and norcodeine can be isomeric with morphine and its metabolites, requiring high-resolution analytical techniques for differentiation.[8]
Q2: Why is 6-MAM a critical analyte to measure alongside diacetylmorphine?
The presence of 6-MAM in a biological sample is a definitive indicator of heroin use.[1] Diacetylmorphine is metabolized very quickly in the body to 6-MAM.[3][7][9] Therefore, detecting 6-MAM confirms that the morphine present is from heroin and not from the administration of morphine or codeine.[4]
Q3: My diacetylmorphine concentrations are consistently lower than expected, or undetectable. What could be the cause?
Low or undetectable diacetylmorphine levels are often due to its rapid degradation. Several factors can contribute to this:
-
Metabolic Degradation: In biological samples, diacetylmorphine is rapidly converted to 6-MAM and then morphine.[3][7][9]
-
Ex Vivo Hydrolysis: Diacetylmorphine and 6-MAM can hydrolyze to morphine during sample collection, storage, and preparation, especially at non-optimal pH and temperature.[7][10]
-
Improper Sample Handling: Failure to use appropriate preservatives (e.g., fluoride/citrate) and immediate cooling or freezing of samples can lead to significant analyte loss.
Q4: I am observing co-eluting peaks during my chromatographic analysis. How can I improve separation?
Co-elution of diacetylmorphine, 6-MAM, morphine, and other opioids is a common challenge. To improve chromatographic separation:
-
Optimize the Gradient: Adjust the mobile phase gradient to increase the resolution between the target analytes.
-
Change the Column: Utilize a different column chemistry, such as a phenyl-hexyl or a biphenyl (B1667301) stationary phase, which can offer different selectivity for opioids.[11]
-
Adjust pH: Modify the pH of the mobile phase to alter the ionization state and retention of the analytes.
-
Method Selection: Gas chromatography-mass spectrometry (GC-MS) often requires derivatization, which can improve separation and detection of these compounds.[7][12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful technique for separating and specifically detecting these analytes without derivatization.[4][9][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing or Poor Peak Shape for Diacetylmorphine | 1. Active sites on the analytical column. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Use a column with end-capping or a base-deactivated stationary phase. 2. Adjust the mobile phase pH to ensure consistent ionization of the analyte. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Inaccurate Quantification / High Variability | 1. Instability of diacetylmorphine and 6-MAM in the autosampler. 2. Matrix effects (ion suppression or enhancement) in LC-MS/MS. 3. Inefficient or variable extraction recovery. | 1. Keep the autosampler temperature low (e.g., 4°C). 2. Use isotopically labeled internal standards for each analyte to compensate for matrix effects.[14] 3. Validate the extraction procedure to ensure high and consistent recovery. Consider solid-phase extraction (SPE) for cleaner samples.[14][15] |
| Presence of Morphine in Diacetylmorphine Standard | 1. Hydrolysis of diacetylmorphine in the standard solution. | 1. Prepare fresh standards in an aprotic solvent like acetonitrile. Store stock solutions at low temperatures (-20°C or below). Avoid aqueous solutions for long-term storage. |
| Interference from Isobaric Compounds in MS Analysis | 1. Co-eluting compounds with the same nominal mass as the target analyte (e.g., morphine and hydromorphone).[8] | 1. Ensure chromatographic separation of the isobaric compounds.[16] 2. Use tandem mass spectrometry (MS/MS) and monitor multiple, unique product ions for each analyte to confirm identity.[12][14] 3. High-resolution mass spectrometry (HRMS) can also be used to differentiate compounds based on their exact mass.[8][17] |
| Conversion of 6-MAM to Morphine During Sample Preparation | 1. Enzymatic hydrolysis step (e.g., using β-glucuronidase) to cleave glucuronide conjugates can also hydrolyze 6-MAM.[10] | 1. Use a recombinant β-glucuronidase enzyme that has been shown to have minimal activity towards 6-MAM.[10] 2. Optimize hydrolysis conditions (time, temperature, pH) to minimize the conversion of 6-MAM to morphine.[10][18] |
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the quantification of diacetylmorphine and its major metabolites. Note that optimal parameters may vary depending on the specific instrument and method.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Diacetylmorphine (Heroin) | 370.2 | 328.2 | 268.2 |
| 6-Monoacetylmorphine (6-MAM) | 328.2 | 211.1 | 165.1 |
| Morphine | 286.2 | 201.1 | 165.1 |
| Codeine | 300.2 | 215.1 | 165.1 |
| Diacetylmorphine-d6 (Internal Standard) | 376.2 | 334.2 | 271.2 |
| 6-MAM-d3 (Internal Standard) | 331.2 | 211.1 | 168.1 |
| Morphine-d3 (Internal Standard) | 289.2 | 201.1 | 165.1 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Biological Fluids
This protocol is a general guideline for extracting diacetylmorphine and its metabolites from urine or plasma.
-
Sample Pre-treatment:
-
To 1 mL of the biological sample, add an appropriate volume of an internal standard mix (e.g., diacetylmorphine-d6, 6-MAM-d3, morphine-d3).
-
Add 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0).
-
Vortex for 10 seconds.
-
Centrifuge at 3000 rpm for 10 minutes to pellet any precipitates.
-
-
SPE Column Conditioning:
-
Condition a mixed-mode SPE cartridge by sequentially passing:
-
3 mL of methanol
-
3 mL of deionized water
-
1 mL of 0.1 M phosphate buffer (pH 6.0)
-
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a slow, consistent flow rate (1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash with 1 mL of 0.1 M acetic acid.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Wash with 3 mL of hexane.
-
-
Elution:
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (B78521) (80:20:2 v/v/v).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis Method
This is an example of a typical LC-MS/MS method for the separation and detection of diacetylmorphine and related compounds.
-
Liquid Chromatography (LC) System:
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 2 µm particle size) is commonly used.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Ramp to 95% B
-
8-9 min: Hold at 95% B
-
9.1-12 min: Return to 5% B and equilibrate.
-
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Gas Temperature: 350°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Capillary Voltage: 4000 V.
-
MRM Transitions: Refer to the Quantitative Data Summary table for precursor and product ions. Collision energies should be optimized for each specific instrument.
-
Visualizations
Caption: Experimental workflow for diacetylmorphine analysis.
Caption: Troubleshooting logic for interference issues.
References
- 1. 6-Monoacetylmorphine - Wikipedia [en.wikipedia.org]
- 2. Heroin - Wikipedia [en.wikipedia.org]
- 3. The role of liquid chromatography-mass spectrometry in the determination of heroin and related opioids in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Codeine, Morphine, 6-Monoacetylmorphine, and Meconin in Human Umbilical Cord Tissue: Method Validation and Evidence of In Utero Heroin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of techniques to detect illicit heroin use in patients prescribed pharmaceutical heroin for the management of opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forensic Analysis of a Confiscated Illicit Heroin Sample [gavinpublishers.com]
- 7. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. imcstips.com [imcstips.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and highly selective GC/MS/MS detection of heroin and its metabolites in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. agilent.com [agilent.com]
- 17. fda.gov [fda.gov]
- 18. Simultaneous analysis of codeine, morphine, and heroin after B-glucuronidase hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storage of diacetylmorphine reference standards
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with diacetylmorphine reference standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid diacetylmorphine reference standards?
A1: Solid diacetylmorphine reference standards should be stored in airtight containers, protected from light. For long-term stability, storage at -20°C is recommended. Some suppliers suggest storage temperatures between -10°C and -25°C.[1] Unopened vials can also be stored at room temperature (15°C to 30°C), protected from light.
Q2: How stable is diacetylmorphine in solution?
A2: The stability of diacetylmorphine in solution is highly dependent on pH, temperature, and the solvent. In aqueous solutions, it is most stable at an acidic pH of around 3.8 to 4.4.[2][3] At alkaline pH, it deacetylates rapidly. At pH 4.0 and 5.6, diacetylmorphine has a half-life of over 14 days at various temperatures, while in human plasma, its half-life is significantly shorter: 354 minutes at 4°C, 18 minutes at 25°C, and just 3 minutes at 37°C.[2][3][4] In methanol, a 100 µg/mL solution stored at -20°C in an airtight, light-protected container shows less than 1% decomposition over 12 months.
Q3: What are the primary degradation products of diacetylmorphine?
A3: Diacetylmorphine primarily degrades through hydrolysis into 6-monoacetylmorphine (6-MAM) and subsequently into morphine.[2][5]
Q4: What personal protective equipment (PPE) is required when handling diacetylmorphine reference standards?
A4: Due to its high potency, appropriate PPE is crucial. This includes disposable nitrile gloves (consider double-gloving), a lab coat, and eye protection (safety glasses or goggles).[6][7] For handling larger quantities or when there is a risk of aerosolization, a fit-tested N95 or P100 respirator and a disposable coverall (e.g., Tyvek suit) are recommended.[6]
Q5: What is the proper procedure for cleaning a diacetylmorphine spill?
A5: In case of a spill, the area should be evacuated, and trained personnel wearing appropriate PPE should manage the cleanup. Use an opioid-specific spill kit. For powders, wet them first with an absorbent material before cleaning. Decontaminate surfaces with soap and water; avoid using bleach as it may aerosolize the powder.[6][8] All contaminated materials should be disposed of as hazardous waste.[8]
Quantitative Data Summary
Table 1: Storage and Stability of Diacetylmorphine Reference Standards
| Parameter | Condition | Recommendation/Data |
| Solid Storage | Long-term | -20°C in an airtight, light-protected container |
| Short-term | Room temperature (15-30°C), protected from light | |
| Solution Stability (Aqueous) | Optimal pH | 3.8 - 4.4[2][3] |
| pH 4.0 and 5.6 | Half-life > 14 days[2][3][4] | |
| Alkaline pH | Rapid deacetylation[2][3] | |
| Solution Stability (Plasma) | 4°C | Half-life of 354 minutes[2][3][4] |
| 25°C | Half-life of 18 minutes[2][3][4] | |
| 37°C | Half-life of 3 minutes[2][3][4] | |
| Solution Stability (Methanol) | -20°C | <1% decomposition in 12 months (100 µg/mL solution) |
Table 2: Solubility of Diacetylmorphine Hydrochloride
| Solvent | Solubility |
| Chloroform | >1 mg/mL[9] |
| Methanol | >1 mg/mL[9] |
| Water | Freely soluble |
| Ethanol | Soluble |
Experimental Protocols
Protocol 1: Preparation of Diacetylmorphine Calibration Standards
This protocol describes the preparation of a series of calibration standards from a certified reference material (CRM) solid.
Materials:
-
Diacetylmorphine hydrochloride CRM
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Deionized water
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of diacetylmorphine hydrochloride CRM.
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly. This is your stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of at least five calibration standards by serial dilution of the stock solution.[10] The concentration range should bracket the expected concentration of the samples. For example, to prepare 10 µg/mL, 5 µg/mL, 2.5 µg/mL, 1 µg/mL, and 0.5 µg/mL standards in 10 mL volumetric flasks:
-
10 µg/mL: Pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
5 µg/mL: Pipette 0.5 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Continue with appropriate dilutions for the remaining concentrations.
-
-
It is good practice to prepare standards independently and not from a common stock solution to avoid propagation of errors.[7]
-
-
Storage:
-
Store the stock and working standard solutions at -20°C in amber vials to protect from light.
-
Protocol 2: Quantitative Analysis of Diacetylmorphine by HPLC-UV
This protocol provides a general method for the quantification of diacetylmorphine and its primary degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 50 mM KH2PO4 buffer (pH 7.1) in a gradient mode.[11]
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 30°C
-
Detection Wavelength: 281 nm
-
Injection Volume: 10 µL
Procedure:
-
System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution multiple times to ensure system suitability parameters (e.g., retention time repeatability, peak area precision, tailing factor) are within acceptable limits.
-
-
Calibration Curve:
-
Inject the prepared calibration standards in a random order.[7]
-
Construct a calibration curve by plotting the peak area of diacetylmorphine against the concentration. The curve should have a correlation coefficient (r²) of >0.99.
-
-
Sample Analysis:
-
Inject the unknown samples.
-
Identify and quantify diacetylmorphine and its degradation products (6-MAM and morphine) based on their retention times and the calibration curve.
-
Troubleshooting Guides
Issue 1: Peak Tailing in HPLC Analysis
Q: I am observing significant peak tailing for diacetylmorphine in my chromatogram. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like diacetylmorphine is a common issue in reversed-phase HPLC.[3] The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase or column.
-
Cause 1: Secondary Silanol (B1196071) Interactions: The basic amine group of diacetylmorphine can interact with acidic silanol groups on the silica-based C18 column, leading to tailing.[3]
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be lower (e.g., around 3.0). This will protonate the silanol groups, reducing their interaction with the protonated analyte.[3]
-
Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.
-
-
-
Cause 2: Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Solution: Dilute your sample and re-inject. If peak shape improves, column overload was the issue.[4]
-
-
Cause 3: Column Bed Deformation or Contamination: A void at the column inlet or a blocked frit can distort peak shape.[3][4]
-
Solution:
-
Backflush the column: Reverse the column and flush it with a strong solvent to remove contaminants from the inlet frit.[6]
-
Use a Guard Column: A guard column will protect the analytical column from particulate matter and strongly retained sample components.[1][12]
-
If the problem persists, the column may need to be replaced.[4]
-
-
-
Cause 4: Inappropriate Mobile Phase Buffer: Insufficient buffer capacity can lead to pH fluctuations and peak tailing.
-
Solution: Ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a stable pH.[13]
-
Issue 2: Inconsistent Retention Times
Q: The retention time for diacetylmorphine is drifting or erratic between injections. What should I check?
A: Fluctuations in retention time can be caused by several factors related to the HPLC system and mobile phase.
-
Cause 1: Mobile Phase Composition Change: Inaccurate mixing of the mobile phase or evaporation of the more volatile solvent can alter the elution strength.
-
Solution: Prepare fresh mobile phase, ensuring accurate measurements. Keep solvent reservoirs covered to minimize evaporation.
-
-
Cause 2: Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column oven is not used.
-
Solution: Use a column thermostat to maintain a constant temperature.
-
-
Cause 3: Pump Issues: Leaks, worn pump seals, or air bubbles in the pump head can cause inconsistent flow rates.
-
Solution: Inspect the pump for leaks and salt buildup. Purge the pump to remove any air bubbles. If necessary, replace the pump seals.
-
-
Cause 4: Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially during gradient elution.
-
Solution: Increase the equilibration time between runs to ensure the column is ready for the next injection.
-
Visualizations
Caption: Workflow for handling and preparing diacetylmorphine standards.
References
- 1. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 2. biomedres.us [biomedres.us]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uknml.com [uknml.com]
- 8. Validation of a straightforward high performance liquid chromatographic method for morphine quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1502-95-0 CAS MSDS (DIACETYLMORPHINE HYDROCHLORIDE CI (25 MG) (AS) (HEROIN HYDROCHLORIDE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 11. academic.oup.com [academic.oup.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Method Development for Separating Diacetylmorphine from its Cutting Agents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of diacetylmorphine from its common cutting agents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of diacetylmorphine.
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Causes | Solutions |
| Poor resolution between diacetylmorphine and caffeine (B1668208). | Co-elution is common due to similar polarities. | - Modify the mobile phase: Increase the aqueous component to increase retention of diacetylmorphine relative to caffeine. - Adjust pH: Use a buffer to control the ionization of diacetylmorphine. - Change the organic modifier: Switch from acetonitrile (B52724) to methanol (B129727) or vice versa, as this can alter selectivity. |
| Peak tailing for diacetylmorphine. | - Secondary interactions with residual silanols on the column. - Inadequate buffering of the mobile phase. | - Use a column with end-capping or a base-deactivated stationary phase. - Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations. - Ensure the mobile phase pH is appropriate to suppress silanol (B1196071) interactions (typically pH 3-4). |
| Peak splitting. | - Column contamination at the inlet frit. - Sample solvent incompatible with the mobile phase. - Column void or channeling. | - Reverse and flush the column. If the problem persists, replace the frit or the column.[1] - Dissolve the sample in the initial mobile phase whenever possible. - Replace the column. |
| Variable retention times. | - Fluctuations in mobile phase composition. - Temperature variations. - Pump malfunction. | - Ensure proper mixing and degassing of the mobile phase.[2] - Use a column oven to maintain a constant temperature.[1] - Check for leaks and perform pump maintenance.[2] |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Possible Causes | Solutions |
| No peak for diacetylmorphine, but a large morphine peak is present. | Thermal degradation of diacetylmorphine in the injector port. | - Lower the injector port temperature. - Use a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create a more thermally stable derivative. |
| Poor peak shape for polar cutting agents (e.g., sugars). | - Active sites in the GC system. - Insufficient derivatization. | - Deactivate the injector liner and column with a silylating agent. - Ensure complete derivatization by optimizing the reaction time, temperature, and reagent concentration. |
| Interference from co-eluting cutting agents. | Similar retention times of different compounds. | - Optimize the temperature program to improve separation. - Use selected ion monitoring (SIM) mode on the mass spectrometer to target specific ions for diacetylmorphine and the interfering compound. |
| Fentanyl or its analogs are not detected. | - Low concentration in the sample. - Adsorption to active sites in the GC system. | - Use a more sensitive analytical technique like LC-MS/MS for trace-level detection. - Ensure proper deactivation of the GC system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common cutting agents found with diacetylmorphine?
A1: Illicit heroin can be cut with a wide variety of substances.[3] These can be broadly categorized as:
-
Diluents (inactive substances): Sugars (lactose, sucrose, mannitol), starch, and baking soda are often used to increase the bulk of the product.[3][4]
-
Adulterants (pharmacologically active substances): Caffeine, paracetamol (acetaminophen), and phenobarbital (B1680315) are frequently added.[5] More dangerously, potent synthetic opioids like fentanyl and its analogs are increasingly being used as cutting agents.[4]
Q2: Which chromatographic technique is best for separating diacetylmorphine from its cutting agents?
A2: Both HPLC and GC-MS are widely used and considered "gold standard" techniques in forensic analysis.[5]
-
HPLC is advantageous for analyzing thermally labile compounds and does not typically require derivatization. It offers good separation of many common cutting agents.[6]
-
GC-MS provides excellent separation efficiency and definitive identification through mass spectral libraries.[5] However, derivatization may be necessary for polar compounds and to prevent thermal degradation of diacetylmorphine.[7]
Q3: How can I prepare a "street" heroin sample for analysis?
A3: Sample preparation is crucial for obtaining reliable results. Common methods include:
-
Liquid-Liquid Extraction (LLE): This involves dissolving the sample in an aqueous solution and extracting the diacetylmorphine and other components into an immiscible organic solvent. The pH of the aqueous phase can be adjusted to selectively extract acidic, basic, or neutral compounds.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge to retain the analytes of interest from a liquid sample.[8][9] The analytes are then eluted with a small volume of solvent. Cation exchange cartridges are often used for opioid extraction.[9]
Q4: Is derivatization always necessary for GC-MS analysis of diacetylmorphine?
A4: While not strictly always necessary, derivatization is highly recommended. Diacetylmorphine can degrade to 6-monoacetylmorphine (6-AM) and morphine at the high temperatures of the GC injector. Derivatization with agents like MSTFA creates a more thermally stable silyl (B83357) derivative, leading to more accurate and reproducible quantification.[10][11]
Q5: How can I confirm the identity of diacetylmorphine and its cutting agents?
A5: In HPLC, identification is typically based on comparing the retention time of the peak in the sample to that of a known reference standard. A diode-array detector (DAD) can provide additional confirmation by comparing the UV spectrum of the peak to that of the standard. For GC-MS, identification is confirmed by matching both the retention time and the mass spectrum of the analyte to a reference standard or a library spectrum.[5]
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction
This protocol is a general guideline for the extraction of diacetylmorphine and common cutting agents from a solid sample.
-
Sample Weighing: Accurately weigh approximately 10 mg of the homogenized sample into a centrifuge tube.
-
Dissolution: Add 5 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex for 2 minutes to dissolve the sample.
-
Extraction: Add 5 mL of a chloroform/isopropanol (9:1 v/v) mixture.
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic (bottom) layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (for HPLC) or a suitable solvent like ethyl acetate (B1210297) (for GC-MS).
2. HPLC-DAD Method for Separation
This method is designed for the separation of diacetylmorphine from common adulterants like caffeine and paracetamol.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10% to 40% B
-
15-20 min: 40% B
-
20-22 min: 40% to 10% B
-
22-27 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detector: Diode Array Detector (DAD) monitoring at 220 nm and 275 nm.
3. GC-MS Method for Identification
This method is suitable for the identification of diacetylmorphine and a range of cutting agents after derivatization.
-
Derivatization: To the dried extract from the sample preparation step, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine. Cap the vial and heat at 70°C for 20 minutes.
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 amu.
-
Quantitative Data Summary
The following tables provide illustrative retention time data for diacetylmorphine and common cutting agents based on the methods described above. Actual retention times may vary depending on the specific instrumentation and conditions.
Table 1: Illustrative HPLC Retention Times
| Compound | Approximate Retention Time (min) |
| Paracetamol | 4.5 |
| Caffeine | 8.2 |
| Diacetylmorphine | 12.5 |
| Alprazolam | 16.8 |
| Dextromethorphan | 14.2 |
Table 2: Illustrative GC-MS Retention Times (as TMS derivatives)
| Compound | Approximate Retention Time (min) |
| Caffeine | 9.8 |
| Phenobarbital | 11.5 |
| Dextromethorphan | 12.1 |
| Diacetylmorphine | 14.9 |
| Alprazolam | 16.2 |
Visualizations
Caption: General experimental workflow for diacetylmorphine analysis.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. unodc.org [unodc.org]
- 5. annexpublishers.com [annexpublishers.com]
- 6. Analytical determination of heroin, fentanyl and fentalogues using high-performance liquid chromatography with diode array and amperometric detection ... - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY00009G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Forensic Sample Analysis | Separation Science [sepscience.com]
- 9. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of four derivatizing reagents for 6-acetylmorphine GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Intravenous and Inhaled Diacetylmorphine Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability and pharmacokinetics of diacetylmorphine (heroin) administered via intravenous and inhaled routes. The information presented is collated from peer-reviewed studies and is intended to inform research and development in the fields of pharmacology and addiction science.
Quantitative Pharmacokinetic Data
The bioavailability of a drug is a critical pharmacokinetic parameter that describes the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For intravenous administration, the bioavailability is, by definition, 100%. In contrast, the bioavailability of inhaled diacetylmorphine is significantly lower and can be more variable.
The following table summarizes key pharmacokinetic parameters for both routes of administration, derived from studies in opioid-dependent patients.
| Pharmacokinetic Parameter | Intravenous Administration | Inhaled Administration ("Chasing the Dragon") | Reference |
| Bioavailability (F) | 100% | 52% (95% CI: 44-61%) | [1] |
| Mean Cmax (Heroin) | 2-6 times higher than inhalation | Lower than intravenous | [1] |
| Half-life (t½) of Heroin | ~3.3 min | ~3.3 min | [2] |
| Half-life (t½) of 6-MAM | ~5.4 min | ~5.4 min | [2] |
| Half-life (t½) of Morphine | ~18.8 min | ~18.8 min | [2] |
Note: Cmax (maximum plasma concentration) and t½ (half-life) are crucial indicators of the rate of drug absorption and elimination. While the half-lives of diacetylmorphine and its primary active metabolite, 6-monoacetylmorphine (6-MAM), are similar between the two routes, the peak plasma concentration is substantially higher with intravenous injection.[1][2]
Experimental Protocols
The data presented above are derived from clinical studies with specific methodologies to ensure accuracy and reproducibility. Below are detailed descriptions of the experimental protocols for both intravenous and inhaled administration studies.
Intravenous Administration Protocol
A study comparing intravenous and inhaled diacetylmorphine in opioid-dependent patients utilized the following intravenous protocol:
-
Participants: The study enrolled opioid-dependent patients who were stabilized on heroin treatment for at least 12 months.[1]
-
Dosage and Administration: Participants received a percentage (e.g., 67%, 100%, or 150%) of their regular heroin maintenance dose. The maximum single dose was 450 mg.[1][3] Diacetylmorphine was administered as a bolus injection.[4]
-
Blood Sampling: Plasma concentrations of diacetylmorphine and its metabolites (6-MAM, morphine, morphine-3-glucuronide, and morphine-6-glucuronide) were analyzed.[1][3]
-
Analytical Method: Liquid chromatography-mass spectrometry (LC-MS) was employed to quantify the concentrations of diacetylmorphine and its metabolites in plasma samples.[1][3]
Inhaled Administration Protocol ("Chasing the Dragon")
The protocol for the inhaled administration of diacetylmorphine in a comparative study was as follows:
-
Participants: The study included opioid-dependent patients who regularly used heroin via inhalation.[1]
-
Dosage and Administration: Similar to the intravenous group, participants received a percentage of their regular maintenance dose, with a maximum single dose of 450 mg.[1][3] The "chasing the dragon" method was used, where diacetylmorphine base is heated on aluminum foil, and the resulting vapor is inhaled.[1][5]
-
Blood Sampling: Blood samples were collected to measure the plasma concentrations of diacetylmorphine and its metabolites.[1]
-
Analytical Method: LC-MS was used for the quantitative analysis of plasma samples.[1][3]
Signaling Pathway of Diacetylmorphine Metabolites
Diacetylmorphine is a prodrug that is rapidly metabolized in the body to 6-monoacetylmorphine (6-MAM) and then to morphine. These metabolites are responsible for the pharmacological effects of heroin and act primarily as agonists at the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that leads to the characteristic analgesic and euphoric effects.
The diagram above illustrates the metabolic conversion of diacetylmorphine and the subsequent activation of the mu-opioid receptor by its active metabolites, 6-MAM and morphine. This receptor activation leads to the inhibition of adenylate cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and ultimately, the modulation of neuronal activity that produces the drug's effects.
References
- 1. Pharmacokinetics and pharmacodynamics of high doses of pharmaceutically prepared heroin, by intravenous or by inhalation route in opioid-dependent patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of smoked heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of high doses of pharmaceutically prepared heroin, by intravenous or by inhalation route in opioid-dependent patients. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Population pharmacokinetics of heroin and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of GC-MS and LC-MS for opioid analysis
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of opioids is paramount. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely employed for this purpose. The choice between them, however, depends on various factors including the specific opioid, the sample matrix, and the desired performance characteristics. This guide provides a comprehensive comparison of GC-MS and LC-MS for opioid analysis, supported by experimental data and detailed protocols.
Fundamental Principles
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a heated column. The separated compounds are then ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification. Due to the polar nature and low volatility of many opioids, a chemical modification step called derivatization is often required to make them suitable for GC-MS analysis.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS), on the other hand, separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. This technique is well-suited for a wider range of compounds, including those that are non-volatile or thermally labile, often eliminating the need for derivatization.[3] The separated compounds are then ionized, commonly by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before mass analysis. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity.[4][5]
Performance Comparison: A Quantitative Overview
The selection of an analytical technique is heavily influenced by its performance metrics. The following table summarizes key quantitative data from various studies, comparing the performance of GC-MS and LC-MS for the analysis of several common opioids.
| Analyte | Method | Matrix | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Reference |
| Morphine | LC-MS/MS | Urine | 10 ng/mL | >0.99 | Not Reported | [3] |
| Codeine | LC-MS/MS | Urine | 10 ng/mL | >0.99 | Not Reported | [3] |
| Oxycodone | LC-MS/MS | Urine | 10 ng/mL | >0.99 | Not Reported | [3] |
| Fentanyl | LC-MS/MS | Hair | 0.25 pg/mg | >0.999 | Not Reported | [3] |
| Morphine | GC-MS | Urine | 25 ng/mL | >0.99 | Not Reported | [3] |
| Codeine | GC-MS | Urine | 25 ng/mL | >0.99 | Not Reported | [3] |
| Fentanyl | GC-MS/MS | Hair | 0.02 - 0.05 ng/mg | >0.999 | >86% | [3] |
| 6-acetylmorphine | GC-MS | Blood, Urine | Not Specified | Five-point curve | Not Reported | [3] |
| Multiple Opioids | LC-MS/MS | Urine | 10-1000 ng/mL range | - | - | [4] |
| Six Opioids | GC-MS | Blood, Urine | 5 ng/mL (6-AM), 10 ng/mL (others) | >0.985 | Good | [6] |
From the data, it is evident that LC-MS/MS generally offers lower limits of quantification, indicating higher sensitivity, especially for compounds like fentanyl in hair samples.[3] However, GC-MS/MS can also achieve high sensitivity, particularly for certain analytes.[3] Both techniques demonstrate excellent linearity.
A direct comparison study evaluating a legacy GC-MS method and a newly developed LC-MS/MS assay for opioid confirmation in urine found that the LC-MS/MS method confirmed 96.6% of the positive results from the GC-MS method.[7] Furthermore, the LC-MS/MS assay identified additional positive samples for morphine, codeine, hydromorphone, hydrocodone, oxycodone, and oxymorphone that were reported as negative or inconclusive by the GC-MS assay, highlighting the potential for increased detection rates with LC-MS/MS.[7]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for opioid analysis using GC-MS and LC-MS.
Detailed Experimental Protocols
GC-MS Protocol for Opioids in Urine
This protocol is a generalized procedure and may require optimization for specific analytes and instrumentation.
-
Sample Preparation:
-
Hydrolysis: To a urine sample, add a buffer and β-glucuronidase enzyme to hydrolyze the opioid glucuronide conjugates. Incubate the mixture.[8]
-
Extraction: Adjust the pH of the hydrolyzed sample and perform a liquid-liquid extraction with an organic solvent or use a solid-phase extraction (SPE) cartridge to isolate the opioids.[8][9]
-
Derivatization: Evaporate the extraction solvent to dryness. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or propionic anhydride (B1165640) to the residue to create more volatile and thermally stable derivatives. Heat the mixture to complete the reaction.[2][10]
-
Reconstitution: Dissolve the derivatized sample in a suitable solvent like ethyl acetate (B1210297) for injection into the GC-MS.[2]
-
-
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-1MS).[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injector: Splitless injection mode.[2]
-
Oven Temperature Program: A programmed temperature ramp is used to separate the derivatized opioids. For example, start at 100°C, hold for 1.5 min, then ramp up to 280°C and hold.[2]
-
Mass Spectrometer: An electron ionization (EI) source is typically used. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[2][9]
-
LC-MS/MS Protocol for Opioids in Urine
This protocol is a generalized procedure and may require optimization for specific analytes and instrumentation.
-
Sample Preparation:
-
Hydrolysis (Optional): For the analysis of total opioid concentration, enzymatic hydrolysis can be performed as described in the GC-MS protocol. For "free" drug analysis, this step is omitted.
-
Extraction: A "dilute-and-shoot" approach, where the urine sample is simply diluted with the mobile phase, is often sufficient for LC-MS/MS analysis due to its high sensitivity and selectivity.[4][5] Alternatively, SPE or liquid-liquid extraction can be used for sample clean-up and concentration.[11]
-
Internal Standard Addition: A deuterated internal standard for each analyte is added to the sample to correct for matrix effects and variations in extraction and ionization.[11]
-
-
LC-MS/MS Conditions:
-
Liquid Chromatograph: An HPLC or UHPLC system with a suitable column, such as a C18 or Phenyl-Hexyl column.[7][11]
-
Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[7][11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typical for opioid analysis.[4][5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for each analyte.[4][5]
-
Strengths and Weaknesses
GC-MS
-
Strengths:
-
Robust and reliable, often considered a "gold standard" for confirmatory testing.[3]
-
Electron ionization provides reproducible fragmentation patterns, facilitating library matching for compound identification.
-
Lower susceptibility to matrix effects compared to LC-MS.
-
-
Weaknesses:
-
Requires derivatization for most opioids, which adds time and complexity to sample preparation and can introduce variability.[3]
-
Not suitable for thermally labile compounds that may degrade at the high temperatures used in the GC injector.[3]
-
Generally less sensitive than LC-MS/MS for many opioids.[12]
-
LC-MS/MS
-
Strengths:
-
High sensitivity and selectivity, allowing for the detection of trace levels of opioids.[3][12]
-
Often does not require derivatization, simplifying sample preparation and improving throughput.[3]
-
Suitable for a wider range of opioids, including thermally labile and non-volatile compounds.
-
Can analyze multiple drug classes simultaneously.[11]
-
-
Weaknesses:
-
More susceptible to matrix effects, where components of the biological sample can suppress or enhance the ionization of the target analytes, potentially affecting accuracy. The use of deuterated internal standards is crucial to mitigate this.[1][12]
-
Ionization efficiency can vary significantly between compounds.
-
Conclusion
Both GC-MS and LC-MS are powerful and indispensable tools for opioid analysis. LC-MS/MS is often the preferred method for high-throughput screening and for the analysis of a broad range of opioids due to its superior sensitivity and simplified sample preparation. It has demonstrated the ability to detect more positive samples compared to older GC-MS methods.[7]
GC-MS remains a robust and reliable technique, particularly for confirmatory analysis in forensic toxicology. The requirement for derivatization is a significant drawback, but its reproducible fragmentation patterns and lower susceptibility to matrix effects are advantageous.
The ultimate choice between GC-MS and LC-MS will depend on the specific requirements of the analysis, including the target opioids, the sample matrix, the desired sensitivity, the available instrumentation, and the required sample throughput. For many modern analytical challenges in opioid analysis, the advantages offered by LC-MS/MS make it the more versatile and powerful option.
References
- 1. ovid.com [ovid.com]
- 2. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitation of Opioids in Blood and Urine Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 10. Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. academic.oup.com [academic.oup.com]
A Guide to the Inter-laboratory Comparison of Diacetylmorphine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of diacetylmorphine (heroin). It is designed to assist researchers, forensic scientists, and professionals in drug development in selecting the most appropriate method for their specific needs. This document outlines the performance characteristics of key techniques, supported by experimental data from various studies, and provides detailed experimental protocols.
Comparative Analysis of Quantification Methods
The accurate quantification of diacetylmorphine is critical in forensic toxicology, clinical monitoring, and pharmaceutical research. The most prevalent methods employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
The following table summarizes the key performance characteristics of these methods based on published validation data. It is important to note that specific performance metrics can vary depending on the instrumentation, sample matrix, and specific protocol employed.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL[1][2] | 0.1 - 1 ng/mL[2][3] | 10 - 25 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 25 ng/mL[1][2] | 0.25 - 5 ng/mL[2][3] | 10 - 50 ng/mL[4] |
| Linearity (r²) | > 0.99[1][5] | > 0.99[3] | > 0.99[6] |
| Intra-day Precision (%CV) | < 15% | < 10%[3] | < 11%[6] |
| Inter-day Precision (%CV) | < 15% | < 10%[3] | < 5%[7] |
| Accuracy/Recovery (%) | 85 - 115% | 87 - 115%[3] | 83 - 110%[6] |
| Sample Throughput | Moderate | High | High |
| Derivatization Required | Yes | No | No |
| Specificity | High | Very High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different laboratories. Below are generalized protocols for the quantification of diacetylmorphine using GC-MS, LC-MS/MS, and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for the quantification of diacetylmorphine, often considered a gold standard in forensic toxicology.[4][8]
a) Sample Preparation (Blood/Plasma):
-
To 1 mL of blood or plasma, add an internal standard (e.g., diacetylmorphine-d9).
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes. For LLE, use a suitable organic solvent like a mixture of chloroform (B151607) and isopropanol. For SPE, C18 cartridges are commonly used.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
b) Derivatization:
-
Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70-80°C for 30-45 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the analytes.[1] This step is essential to improve the volatility and chromatographic properties of diacetylmorphine and its metabolites.
c) GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Operate in splitless mode.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C) to ensure separation of all analytes.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for diacetylmorphine and its internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity without the need for derivatization, making it a powerful tool for diacetylmorphine analysis.[3][4][8]
a) Sample Preparation (Plasma/Urine):
-
To 100 µL of plasma or urine, add an internal standard (e.g., diacetylmorphine-d9).
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol (B129727).[3]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.
b) LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometer: Operate with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for diacetylmorphine and its internal standard, ensuring high selectivity and sensitivity.[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
HPLC-UV is a more accessible and cost-effective method, though generally less sensitive and specific than mass spectrometry-based techniques.[4][6]
a) Sample Preparation (Seized Powder):
-
Accurately weigh a portion of the homogenized powder.
-
Dissolve the sample in a suitable solvent, such as a mixture of methanol and water.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter before injection.
b) HPLC-UV Analysis:
-
Liquid Chromatograph: Utilize a C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is common.
-
UV Detector: Monitor the absorbance at a wavelength where diacetylmorphine has a strong absorbance, typically around 210-230 nm.
-
Quantification: Create a calibration curve using standards of known diacetylmorphine concentrations to quantify the amount in the sample.
Workflow for Inter-laboratory Comparison
An inter-laboratory comparison, or proficiency test, is essential to ensure the reliability and comparability of results from different laboratories. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow of an inter-laboratory comparison study.
This structured approach allows for an objective assessment of laboratory performance and the identification of any systematic biases between different analytical methods or laboratories. The ultimate goal is to enhance the accuracy and reliability of diacetylmorphine quantification across the scientific community.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications | MDPI [mdpi.com]
- 3. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review [mdpi.com]
- 5. Forensic drug testing for opiates: I. Detection of 6-acetylmorphine in urine as an indicator of recent heroin exposure; drug and assay considerations and detection times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
Comparative Neurotoxicity of Diacetylmorphine and its Metabolites: A Guide for Researchers
A detailed examination of the neurotoxic profiles of diacetylmorphine (heroin) and its primary active metabolites: 6-monoacetylmorphine (6-MAM), morphine, morphine-3-glucuronide (B1234276) (M3G), and morphine-6-glucuronide (B1233000) (M6G). This guide provides a comparative analysis based on available experimental data, outlines detailed experimental protocols for assessing neurotoxicity, and visualizes the key signaling pathways involved.
Introduction
Diacetylmorphine, commonly known as heroin, is a semi-synthetic opioid that exerts potent effects on the central nervous system. Its pharmacological activity is largely mediated by its rapid conversion into a series of active metabolites. Understanding the distinct neurotoxic profiles of diacetylmorphine and its metabolites is crucial for researchers, scientists, and drug development professionals in the fields of toxicology, pharmacology, and addiction medicine. This guide synthesizes experimental findings to provide a comparative overview of their neurotoxic potential, offering insights into the mechanisms that contribute to opioid-related neurodegeneration and adverse neurological effects.
Diacetylmorphine is rapidly metabolized in the body, first to 6-monoacetylmorphine (6-MAM), and then to morphine.[1] Morphine is subsequently conjugated in the liver to form morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).[2] While M6G exhibits analgesic properties, M3G is known for its neuroexcitatory effects.[3][4] 6-MAM is considered a major contributor to the acute effects of heroin.[5][6] The rapid metabolism of diacetylmorphine, particularly in in vitro settings, presents a significant challenge in isolating its direct neurotoxic effects from those of its metabolites.[7]
Comparative Analysis of Neurotoxicity
The neurotoxic effects of diacetylmorphine and its metabolites can be broadly categorized into direct neuronal cell death (apoptosis and necrosis), and neuroinflammation. The following sections and tables summarize the available quantitative data.
In Vitro Neurotoxicity
Direct comparative in vitro studies examining the neurotoxicity of diacetylmorphine alongside its full panel of metabolites are scarce due to the rapid hydrolysis of diacetylmorphine in cell culture media.[7] However, studies on individual compounds provide valuable insights.
Table 1: Comparative In Vitro Neurotoxic Effects of Morphine and its Metabolites
| Compound | Cell Type | Concentration | Effect | Citation |
| Morphine | Primary human neurons and microglia | 10⁻⁶ M | ~4-fold increase in apoptosis | [8] |
| Morphine | SH-SY5Y human neuroblastoma | 193 nM (IC50) | Inhibition of cAMP formation | [9] |
| Morphine-6-Glucuronide (M6G) | SH-SY5Y human neuroblastoma | 113 nM (IC50) | Inhibition of cAMP formation | [9] |
| Morphine-3-Glucuronide (M3G) | SH-SY5Y human neuroblastoma | Inactive | No inhibition of cAMP formation | [9] |
| Morphine-3-Glucuronide (M3G) | Murine BV-2 microglia | 10 µM | Dose-dependent increase in IL-1β production | [3] |
In Vivo Neurotoxicity
In vivo studies provide a more holistic view of neurotoxicity, accounting for metabolic processes and systemic effects.
Table 2: Comparative In Vivo Effects of Diacetylmorphine and its Metabolites
| Compound | Animal Model | Dose | Route | Effect | Citation |
| Diacetylmorphine (Heroin) | Mice | ≤5 µmol/kg | Subcutaneous | Increased locomotor activity, mediated by 6-MAM | [9] |
| 6-Monoacetylmorphine (6-MAM) | Mice | ≤15 µmol/kg | Subcutaneous | Increased locomotor activity | [9] |
| Morphine | Mice | Equimolar to heroin/6-MAM | Subcutaneous | Less potent in inducing locomotor activity compared to heroin and 6-MAM | [9] |
| Morphine-3-Glucuronide (M3G) | Rats | 0.75 µg | Intrathecal | Potent allodynia and hyperalgesia | [3] |
Note: Comparative LD50 values for all compounds are not available in the reviewed literature. The estimated minimum lethal dose of heroin in humans is 100-200 mg, though this varies widely with tolerance.[10]
Experimental Protocols
This section details methodologies for key experiments to assess the comparative neurotoxicity of diacetylmorphine and its metabolites. Given the instability of diacetylmorphine in vitro, protocols should include rapid and direct application to cell cultures, with time-course analyses to account for metabolite conversion.
Cell Viability and Cytotoxicity Assays
a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed neuronal or microglial cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the test compounds (6-MAM, morphine, M3G, M6G) and appropriate vehicle controls. For diacetylmorphine, due to its instability, a very short incubation time or a system that accounts for its rapid degradation should be considered.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b) Lactate Dehydrogenase (LDH) Release Assay
-
Principle: Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, an indicator of cytotoxicity.
-
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with the test compounds and controls.
-
After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[11]
-
Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[12]
-
Incubate at room temperature for 30 minutes, protected from light.[11]
-
Add a stop solution.[12]
-
Measure the absorbance at 490 nm.[11]
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a detergent).
-
Apoptosis Assays
a) Caspase-3 Activity Assay
-
Principle: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Protocol:
-
Plate and treat cells as described above.
-
Lyse the cells using a provided lysis buffer.[13]
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric detection).[14]
-
Measure the absorbance (405 nm) or fluorescence (excitation/emission ~400/505 nm) using a microplate reader.[15][16]
-
Quantify caspase-3 activity relative to a standard curve or as a fold-change over control.
-
Neuroinflammation Assays
a) Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Principle: Quantifies the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) released into the cell culture medium.
-
Protocol:
-
Culture primary microglia or astrocyte cultures.
-
Treat cells with the test compounds for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
-
Signaling Pathways and Visualizations
The neurotoxic effects of diacetylmorphine and its metabolites are mediated by complex signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Morphine-3-Glucuronide, Physiology and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that intrathecal morphine-3-glucuronide may cause pain enhancement via toll-like receptor 4/MD-2 and interleukin-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationships among morphine metabolism, pain and side effects during long-term treatment: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Monoacetylmorphine (6-MAM), Not Morphine, Is Responsible for the Rapid Neural Effects Induced by Intravenous Heroin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohsu.edu [ohsu.edu]
- 7. 6-Monoacetylmorphine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Increased locomotor activity induced by heroin in mice: pharmacokinetic demonstration of heroin acting as a prodrug for the mediator 6-monoacetylmorphine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroinflammation of the nigrostriatal pathway during progressive 6-OHDA dopamine degeneration in rats monitored by immunohistochemistry and PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Directed Graphs | Graphviz [graphviz.org]
- 14. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuronal Apoptosis Associated with Morphine Tolerance: Evidence for an Opioid-Induced Neurotoxic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Morphine, morphine-3-glucuronide, morphine-6-glucuronide, and 6-monoacetylmorphine determined by means of atmospheric pressure chemical ionization-mass spectrometry-liquid chromatography in body fluids of heroin victims - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hair Analysis for Long-Term Diacetylmorphine Exposure: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hair analysis with other methods for detecting long-term diacetylmorphine (heroin) exposure, supported by experimental data and detailed methodologies.
Hair analysis offers a unique and extended window for detecting chronic and repetitive drug use, making it a valuable tool in clinical and forensic toxicology. Unlike urine or blood tests that reflect recent use, hair samples can provide a historical record of drug exposure spanning months. This guide delves into the validation of hair analysis for diacetylmorphine, the primary psychoactive component of heroin, comparing its performance against traditional methods and outlining the critical experimental protocols.
Performance Comparison: Hair Analysis vs. Alternative Methods
The efficacy of any drug testing method is determined by its sensitivity, specificity, and detection window. Below is a comparative summary of hair analysis against urine analysis and self-reporting for the detection of diacetylmorphine exposure.
| Parameter | Hair Analysis | Urine Analysis | Self-Reporting |
| Detection Window | Months to years, depending on hair length[1][2][3] | 2 to 4 days[4][5][6] | Dependent on memory and honesty |
| Sensitivity | Lower for single or infrequent use[7][8]. High for chronic use.[9] | Higher for recent use (within 2-4 days)[8][10] | Variable; prone to underreporting[11] |
| Specificity | High, especially with detection of 6-monoacetylmorphine (6-MAM)[10][12][13] | Generally high with confirmatory tests, but can be affected by cross-reactivity in initial screens. | Not applicable |
| Invasiveness | Minimally invasive sample collection[2][10] | Non-invasive sample collection | Non-invasive |
| Potential for Tampering | Low, as collection is typically observed[3] | Higher potential for adulteration or substitution | High potential for dishonesty |
One study found that while urine testing confirmed a higher proportion of self-reported recent heroin use (85.5% vs. 80.9% for hair), hair testing demonstrated higher specificity (95.5% vs. 69.2% for urine)[10]. The combination of both urine and hair testing can provide a more comprehensive picture of an individual's drug use history[10]. The primary advantage of hair analysis lies in its significantly longer detection window, which can be crucial for monitoring long-term abstinence or in forensic investigations[1][2]. The detection of 6-monoacetylmorphine (6-MAM), a unique metabolite of heroin, in hair is a definitive marker of heroin use, distinguishing it from the use of other opiates like morphine or codeine[12][13].
Experimental Protocols for Hair Analysis
The validation of hair analysis for diacetylmorphine involves a multi-step process, from sample preparation to analytical detection. The following is a generalized experimental protocol based on established methodologies.
Sample Collection and Decontamination
A lock of hair, typically from the posterior vertex of the head, is collected by cutting as close to the scalp as possible[14]. The standard length for analysis is the proximal 3.9 cm (1.5 inches), which represents approximately 90 days of growth[3].
Decontamination is a critical step to remove external contaminants without extracting the drugs incorporated into the hair matrix. A common procedure involves sequential washes with an organic solvent (e.g., dichloromethane (B109758) or methanol) followed by an aqueous solution (e.g., water or a buffer)[15]. The Society of Hair Testing recommends an aqueous wash followed by an organic wash[15]. For heroin, one study found an effective method to be three 30-second washes with dichloromethane followed by one wash with water[15].
Sample Pulverization and Extraction
After decontamination, the hair is dried and then pulverized to increase the surface area for efficient extraction. The pulverized hair is then subjected to an extraction process to release the analytes. This can be achieved through various methods, including:
-
Acid Hydrolysis: Incubation in an acidic solution (e.g., 0.01 M HCl) overnight at an elevated temperature (e.g., 60°C)[16].
-
Enzymatic Digestion: Using enzymes to break down the hair matrix.
-
Solid-Phase Extraction (SPE): An automated procedure that can be used for cleanup and concentration of the analytes after initial extraction[16].
Analytical Determination
The extracted analytes are then identified and quantified using highly sensitive and specific analytical techniques.
-
Immunoassays (e.g., RIA): Often used for initial screening due to their high throughput. However, they are prone to cross-reactivity and require confirmation by a more specific method[17][18].
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used confirmatory technique that provides high specificity and sensitivity. Derivatization of the analytes is often required to improve their chromatographic properties[1][19][20].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Increasingly the method of choice due to its high sensitivity, specificity, and ability to analyze a wide range of compounds without derivatization[21][22][23].
The validation of the analytical method should be based on guidelines from organizations like the Society of Hair Testing (SoHT) and should assess parameters such as selectivity, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision[21].
Visualizing Key Processes
To further clarify the methodologies and biological pathways, the following diagrams illustrate the experimental workflow for hair analysis and the metabolic fate of diacetylmorphine.
References
- 1. Determination of heroin metabolites in hair specimens by GC/MS method and its application to confirmation of heroin use [jstage.jst.go.jp]
- 2. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 3. questdiagnostics.com [questdiagnostics.com]
- 4. priorygroup.com [priorygroup.com]
- 5. Appendix B. Urine Collection and Testing Procedures and Alternative Methods for Monitoring Drug Use - Substance Abuse: Clinical Issues in Intensive Outpatient Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. OBJECTIVE TESTING – URINE AND OTHER DRUG TESTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hair Drug Testing Results and Self-reported Drug Use among Primary Care Patients with Moderate-risk Illicit Drug Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of the utility of urine- and hair testing in detecting self-reported drug use among young adult opioid users - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Testing human hair for drugs of abuse. III. Identification of heroin and 6-acetylmorphine as indicators of heroin use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Acetylcodeine as a marker of illicit heroin in human hair: method validation and results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Validity of Hair Analysis for Detecting Cocaine and Heroin Use Among Addicts | Office of Justice Programs [ojp.gov]
- 19. Rapid and highly selective GC/MS/MS detection of heroin and its metabolites in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hair analysis for drugs of abuse. IV. Determination of total morphine and confirmation of 6-acetylmorphine in monkey and human hair by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of Therapeutic Opioids in Hair of Neonatal and Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method including 25 novel synthetic opioids in hair and subsequent analysis of a Swiss opioid consumer cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Controlled Pharmaceutical Substances: A Guide for Laboratory Professionals
Disclaimer: Information regarding a substance specifically named "Hierochin D" is not available in the public domain. The following guide provides detailed disposal procedures for Heroin, a controlled and hazardous substance, as a safety reference for researchers, scientists, and drug development professionals. These procedures are based on established safety protocols for handling potent opioids and should be adapted to the specific guidelines and regulations of your institution and region.
The proper disposal of controlled and hazardous substances is paramount to ensuring laboratory safety, preventing environmental contamination, and complying with regulatory standards. This document outlines the essential procedures for the safe handling and disposal of potent compounds like Heroin, providing a framework that can be applied to other hazardous pharmaceutical waste.
Quantitative Data Summary
The following table summarizes key quantitative data for Heroin, extracted from safety data sheets (SDS). This information is critical for risk assessment and the implementation of appropriate safety measures.
| Property | Value | Source |
| Acute Toxicity (Oral) | LD50 (Intravenous, rat): 22,500 µg/kg | [1] |
| Acute Toxicity (Dermal) | Fatal in contact with skin. | [1][2] |
| Acute Toxicity (Inhalation) | Fatal if inhaled. | [1] |
| Solubility in Water | 600 mg/L (at 25 °C) | [3] |
| Vapor Pressure | 7.59 x 10⁻¹⁰ mm Hg at 25 °C | [3] |
| Physical Form | Solid, white crystalline powder | [4] |
Experimental Protocols for Safe Disposal
The disposal of controlled hazardous substances like Heroin must follow a strict, documented protocol to ensure the safety of personnel and the environment. The following steps are based on general guidelines for hazardous waste management and specific recommendations for pharmaceutical waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[5]
-
For handling powders or creating solutions, work within a certified chemical fume hood to prevent inhalation.[5]
2. Decontamination of Surfaces and Equipment:
-
All surfaces and equipment that come into contact with the substance must be decontaminated.
-
A common decontamination solution is a 1:10 dilution of bleach, followed by a rinse with water. Ensure the materials being decontaminated are compatible with bleach.
3. Disposal of Trace Waste:
-
Items contaminated with trace amounts of the substance, such as empty vials, pipette tips, and gloves, should be disposed of in a designated hazardous waste container.
-
These containers must be clearly labeled as "Hazardous Waste" and include the chemical name.[6]
4. Disposal of Bulk Quantities and Unused Drugs:
-
Unused or expired drugs should be returned to a pharmaceutical returns vendor if possible.
-
If a take-back program is not available, the substance must be rendered non-recoverable before disposal.[7] This can be achieved by mixing the substance with an undesirable material, such as cat litter or coffee grounds, in a sealed container.[7][8]
-
Never flush controlled substances down the drain unless specifically instructed to do so by safety guidelines for that particular substance, as this can contaminate water supplies.[7]
5. Incineration:
-
The preferred method for the final disposal of hazardous pharmaceutical waste is incineration at a licensed facility.[9] This method ensures the complete destruction of the active compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a controlled hazardous substance.
Caption: Decision workflow for the disposal of controlled hazardous substances.
This comprehensive approach to the disposal of controlled substances like Heroin is essential for maintaining a safe and compliant laboratory environment. By adhering to these procedures, researchers and scientists can minimize risks and contribute to the responsible management of hazardous chemical waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Heroin | C21H23NO5 | CID 5462328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalzenith.com [chemicalzenith.com]
- 5. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 6. stericycle.com [stericycle.com]
- 7. epa.gov [epa.gov]
- 8. fda.gov [fda.gov]
- 9. Waste management hierarchy [icampi.uminho.pt]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
